molecular formula C27H33Ga B13150464 Trimesitylgallium CAS No. 60607-12-7

Trimesitylgallium

Cat. No.: B13150464
CAS No.: 60607-12-7
M. Wt: 427.3 g/mol
InChI Key: XIAWAISWRNWEQP-UHFFFAOYSA-N
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Description

Trimesitylgallium is a useful research compound. Its molecular formula is C27H33Ga and its molecular weight is 427.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimesitylgallium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimesitylgallium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60607-12-7

Molecular Formula

C27H33Ga

Molecular Weight

427.3 g/mol

IUPAC Name

tris(2,4,6-trimethylphenyl)gallane

InChI

InChI=1S/3C9H11.Ga/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;

InChI Key

XIAWAISWRNWEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Ga](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of Tris(2,4,6-trimethylphenyl)gallium from GaCl3

High-Purity Synthesis of Tris(2,4,6-trimethylphenyl)gallium (Mes Ga)

Methodology: Grignard Metathesis via MesMgBr Scale: Laboratory Research (5–10 g scale)

Executive Summary & Strategic Rationale

Trimesitylgallium (Mes



2,4,6-trimethylphenyl (mesityl)

Why this route? While organolithium routes (MesLi) exist, the Grignard route (MesMgBr) is preferred for this synthesis because:

  • Scalability: Grignard reagents are more robust and easier to generate in multi-gram quantities than their lithium counterparts.

  • Salt Removal: The byproduct (MgBrCl) is easily separated from the product via precipitation in non-polar solvents, whereas LiCl elimination can sometimes require more rigorous filtration.

  • Purity: Sublimation of the crude product yields electronic-grade material suitable for sensitive applications.

Critical Safety & Handling (The "Zero-Moisture" Rule)

GaCl


  • Engineering Control: All manipulations must occur under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and chemical splash goggles.

  • Quenching: Residual GaCl

    
     must be quenched by slowly adding it to a large volume of ice/water or dilute base. Never add water to solid GaCl
    
    
    .

Reagents & Equipment Preparation

Reagent Table
ReagentPurity/PrepRoleHazard
Gallium Trichloride (GaCl

)
>99.99%, AnhydrousGallium SourceCorrosive, Hygroscopic
Bromomesitylene Distilled over CaH

Ligand PrecursorIrritant
Magnesium Turnings Activated (iodine/heat)Grignard ReagentFlammable Solid
Diethyl Ether (Et

O)
Distilled from Na/BenzophenoneSolvent (Grignard)Extremely Flammable
Benzene / Toluene Dried over Na/K alloySolvent (Extraction)Carcinogen / Flammable
Equipment Setup
  • Schlenk Line: Dual-manifold (Vacuum/Argon).

  • Reaction Vessel: 500 mL 3-neck round bottom flask (RBF) with reflux condenser and pressure-equalizing addition funnel.

  • Filtration: Schlenk frit (porosity M) or Celite pad dried at 150°C.

  • Sublimation Apparatus: Cold-finger sublimator capable of 200°C /

    
     Torr.
    

Step-by-Step Synthesis Protocol

Phase 1: Generation of Mesitylmagnesium Bromide (MesMgBr)

The steric bulk of the mesityl group can make initiation sluggish. Activation is key.

  • Activation: Place Mg turnings (1.2 equiv relative to bromide) in the 3-neck RBF. Flame-dry under vacuum. Add a single crystal of I

    
     and heat gently until iodine vaporizes to etch the Mg surface.
    
  • Initiation: Add 20 mL of anhydrous Et

    
    O to cover the Mg. Add 1-2 mL of Bromomesitylene neat. Warm with a heat gun until the solution becomes turbid/grey and starts refluxing spontaneously.
    
  • Addition: Dilute the remaining Bromomesitylene (total 3.1 equiv relative to Ga) in Et

    
    O. Add dropwise to the refluxing mixture over 1 hour.
    
  • Completion: Reflux for 2 additional hours. The solution should be dark grey/brown.

    • Validation: Aliquot hydrolysis test (titration) can confirm concentration, but for this synthesis, a slight excess of Grignard is acceptable.

Phase 2: Metallation (The GaCl Addition)

Exothermic Step. GaCl

  • GaCl

    
     Prep:  In a glovebox or via solid-addition tube, dissolve GaCl
    
    
    (1.0 equiv) in cold Et
    
    
    O (or Benzene if preferred to reduce ether coordination, though Et
    
    
    O is standard for solubilizing GaCl
    
    
    ).
  • Addition: Cool the Grignard solution to 0°C. Add the GaCl

    
     solution dropwise via cannula or addition funnel.
    
    • Observation: A heavy white precipitate (magnesium salts) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 12–16 hours to ensure complete substitution of all three chlorides.

    • Mechanism:[1]

      
      
      
Phase 3: Workup & Isolation
  • Solvent Stripping: Remove the Et

    
    O under vacuum. You will be left with a solid mixture of Mes
    
    
    Ga and Mg salts.
    • Note: Mes

      
      Ga does not strongly retain ether due to steric crowding, unlike unhindered GaR
      
      
      species.
  • Extraction: Add anhydrous Benzene or Toluene (50-100 mL) to the solid residue. Stir vigorously to dissolve the organogallium.

  • Filtration: Filter the suspension through a dried Schlenk frit or Celite pad. The filtrate contains the product; the filter cake is the Mg salt waste.

  • Concentration: Remove the aromatic solvent from the filtrate under vacuum to yield the crude off-white solid.

Phase 4: Purification (Sublimation)

This is the defining step for high-purity material.

  • Transfer the crude solid to a sublimation vessel.

  • Apply high vacuum (

    
     Torr or better).
    
  • Heat the bath to 160–175°C .

  • Mes

    
    Ga  will sublime onto the water-cooled cold finger as colorless/white crystals.
    
    • Yield: Typically 60–75% based on GaCl

      
      .
      

Characterization & Validation

The following data points serve as a self-validating checklist for your product.

Data Summary Table
PropertyExpected ValueNotes
Appearance White/Colorless CrystalsYellowing indicates oxidation or impurities.
Melting Point 193–195 °CSharp melting point indicates high purity.

H NMR
(C

D

)

6.78 (s, 2H, meta-H)

2.45 (s, 6H, ortho-CH

)

2.18 (s, 3H, para-CH

)
Integration must be 2:6:3. No Et

O peaks should be visible.
Structure Monomeric, Trigonal PlanarC-Ga-C angles approx 120°.
Mechanistic Visualization (Graphviz)

The diagram below illustrates the synthesis workflow and the steric logic preventing dimerization.

Mes3Ga_Synthesiscluster_0Phase 1: Grignard Prepcluster_1Phase 2: Metallationcluster_2Phase 3: Isolationcluster_3Phase 4: PurificationMgMg Turnings(Activated)GrignardMesMgBr(Ether Solution)Mg->Grignard + Et2OMesBrBromomesitylene(MesBr)MesBr->GrignardReactionReflux (16h)Formation of PrecipitateGrignard->ReactionGaCl3GaCl3(Corrosive/Hygroscopic)GaCl3->Reaction 0°C AdditionStripVacuum Strip SolventReaction->StripExtractExtract with Benzene/TolueneStrip->ExtractFilterFilter Mg SaltsExtract->FilterCrudeCrude Mes3GaFilter->CrudeSublimationSublimation160-175°C @ 10^-3 TorrCrude->SublimationFinalPure Mes3Ga(Monomeric Crystals)Sublimation->FinalLogicSteric Logic:Mes Groups prevent dimerization(Unlike GaMe3)Final->Logic

Caption: Workflow for the synthesis of Mes

Troubleshooting & Optimization

  • Low Yield: Often caused by "stalling" the Grignard reaction. Ensure the Mg is high quality and the ether is dry.

  • Oily Product: Indicates incomplete removal of solvent or presence of mesitylene (from hydrolysis). Sublimation usually fixes this.

  • Grey/Black Product: Colloidal magnesium contamination. Ensure filtration through Celite is tightly packed, or resublime.

References

  • Beachley, O. T., et al. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics.

  • Downs, A. J. (1993). Chemistry of Aluminium, Gallium, Indium, and Thallium. Springer Science & Business Media. (General reference for Group 13 organometallics).
  • Wiki/Chemical Data. Gallium(III) chloride properties and handling.

Electronic properties of monomeric trimesitylgallium species

Technical Deep Dive: Electronic and Structural Properties of Monomeric Trimesitylgallium ( )

Executive Summary

Trimesitylgallium (


)


For researchers in drug development and catalysis,


Structural Paradigm: The "Propeller" Geometry

The defining feature of

Steric Stabilization

In

  • Geometry: The molecule adopts a trigonal planar geometry around the Ga atom.

  • Symmetry: Crystallographic data indicates

    
     symmetry, often approximated to 
    
    
    in solution.
  • Conformation: The three aryl rings twist out of the coordination plane to minimize steric clash between the ortho-methyls, resulting in a propeller-like arrangement .

Key Physical Data:

Property Value Notes

| Formula |

Molecular WeightMelting Point

Ga-C Bond LengthCoordination

Electronic Characterization

Lewis Acidity & "Frustration"

While

Frustrated Lewis Pair (FLP)
  • Hard/Soft Character: Gallium is softer than Aluminum and Boron.

    
     prefers softer donors (e.g., phosphines) over hard oxygen donors, though it will form adducts with small oxygenates (e.g., THF, water) if the steric penalty is low.
    
  • Acidity Quantification: In the Gutmann-Beckett method (using

    
     as a probe), 
    
    
    shows reduced effective Lewis acidity compared to
    
    
    because the probe molecule struggles to penetrate the mesityl shield. This makes
    
    
    a "selective" Lewis acid.
Photophysical Properties

Unlike Trimesitylborane (



  • Heavy Atom Effect: The presence of the heavier Gallium atom increases spin-orbit coupling. This facilitates intersystem crossing (ISC) from the excited singlet state (

    
    ) to the triplet state (
    
    
    ), often quenching fluorescence in favor of non-radiative decay or weak phosphorescence at low temperatures.
  • Band Gap: The HOMO-LUMO gap is wide, typically absorbing in the UV region.

Experimental Protocol: Synthesis of

Safety Warning: Organogallium compounds can be pyrophoric or moisture-sensitive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or Glovebox techniques.

Reagents
  • Gallium Trichloride (

    
    ):  10.0 mmol (anhydrous, white solid).
    
  • Mesitylmagnesium Bromide (

    
    ):  30.0 mmol (1.0 M solution in THF/Ether).
    
  • Solvents: Diethyl ether (anhydrous), Hexane (anhydrous).

  • Quenching: Dilute HCl (degassed).

Step-by-Step Methodology
  • Preparation of

    
    :  In a glovebox, weigh 
    
    
    into a Schlenk flask.
    
    
    is hygroscopic and corrosive; handle with glass or Teflon tools only.
  • Solvation: Add anhydrous diethyl ether (50 mL) to the

    
     at 0°C. Note: Exothermic reaction.
    
  • Grignard Addition: Add the

    
     solution dropwise to the 
    
    
    solution at 0°C over 30 minutes. The solution will turn slightly cloudy due to
    
    
    salt formation.
  • Reflux: Allow the mixture to warm to room temperature, then reflux gently for 12 hours to ensure complete substitution.

  • Workup:

    • Remove solvent in vacuo to obtain a solid residue.

    • Extract the residue with anhydrous hexane (3 x 30 mL). This solubilizes

      
       while leaving magnesium salts behind.
      
    • Filter the hexane extract through a celite pad (under inert gas).

  • Crystallization: Concentrate the hexane filtrate and cool to -20°C. Colorless prismatic crystals of

    
     will form.
    
Synthesis Workflow Diagram

SynthesisWorkflowReagentsReagentsGaCl3 + MesMgBrReactionReactionEther Reflux (12h)N2 AtmosphereReagents->ReactionDropwise addition @ 0°CExtractionExtractionRemove Ether -> Add HexaneFilter Salts (MgBrCl)Reaction->ExtractionSolvent ExchangeProductPurified ProductMes3Ga Crystals(Monomeric)Extraction->ProductCrystallization @ -20°C

Figure 1: Synthetic pathway for Trimesitylgallium via Grignard metathesis.

Mechanism of Steric Shielding

The utility of

The "Goldilocks" Zone
  • Too Small (

    
    ):  Dimers form; extremely pyrophoric; binds irreversibly to Lewis bases.
    
  • Too Large (

    
    ):  Synthetic difficulty; extreme bond strain.
    
  • Just Right (

    
    ):  Monomeric; stable; reversible binding allows for catalytic turnover.
    
Steric Diagram

StericShieldingGaGallium Center(Lewis Acidic)Mes1Mesityl Group 1Mes1->GaMes2Mesityl Group 2Mes2->GaMes3Mesityl Group 3Mes3->GaBaseBulky Lewis Base(Substrate)Base->GaBlocked by StericsBase->Mes1RepulsionBase->Mes2Repulsion

Figure 2: Schematic of steric shielding preventing dimerization and restricting access to the Gallium center.

Applications in Research & Development

Specialized Lewis Acid Catalysis

In pharmaceutical synthesis, forming C-C bonds often requires Lewis acids to activate electrophiles.

  • Substrate Selectivity is required: It activates small functional groups (like aldehydes) while ignoring bulky amines that would poison smaller catalysts like

    
    .
    
  • Water Tolerance: While not air-stable, the hydrophobic mesityl shell makes

    
     more resistant to rapid hydrolysis than 
    
    
    , allowing for more robust handling in complex organic syntheses.
Materials Science (Optoelectronics)

While less common than Indium analogues,

References

  • Beachley, O. T., et al. (1985). "Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III)." Organometallics. Link

  • Storre, J., et al. (1996). "Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway." Journal of the American Chemical Society. Link

  • Entwistle, C. D., & Marder, T. B. (2002). "Boron Chemistry Lights the Way: Optical Properties of Molecular and Polymeric Systems." Angewandte Chemie International Edition. (Comparative reference for Group 13 photophysics). Link

  • Erdmann, P., & Greb, L. (2022).[1] "What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method." Angewandte Chemie. Link

Steric Modulation of the Gallium Center: A Guide to Mesityl Ligand Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utilization of the mesityl (2,4,6-trimethylphenyl, Mes) ligand represents a cornerstone strategy in organogallium chemistry for achieving kinetic stabilization of reactive centers. Unlike simple alkyls (e.g., methyl, ethyl) which leave the gallium center susceptible to associative degradation or uncontrolled oligomerization, the mesityl group provides a "steric wall." This guide analyzes the structural and electronic consequences of this ligation, specifically focusing on the inhibition of dimerization in Ga(III) species and the stabilization of the Ga-Ga bond in low-valent Ga(II) dimers.

The Structural Paradigm: Orthogonal Protection

The primary utility of the mesityl ligand stems from the ortho-methyl groups. In a standard trigonal planar geometry, these groups create a steric fence that prevents the approach of nucleophiles or additional ligands perpendicular to the bonding plane.

Comparative Structural Metrics

The impact of the mesityl group is best understood by comparing trimesitylgallium (


) with its phenyl (

) and alkyl analogs.
Parameter

(Trimesityl)

(Triphenyl)

(Trimethyl)
Aggregation State Monomeric (

symmetry)
Polymeric/AssociatedMonomeric (gas) / Associated (liquid)
Ga-C Bond Length 1.968(4) Å~1.96 Å1.96 Å
C-Ga-C Angle 119.9° (Ideal Trigonal)DistortedDistorted
Ligand Orientation Propeller-like (55° twist)Planar/TiltedN/A
Lewis Acidity Attenuated (Sterically blocked)ModerateHigh

Key Insight:


 crystallizes as a discrete monomer. The steric bulk of the ortho-methyls forces the aromatic rings to twist out of the coordination plane by approximately 55°, adopting a propeller conformation. This twist is critical; it shields the empty 

orbital on the gallium, significantly reducing its Lewis acidity toward bulky bases compared to

or

.

Low-Valent Stabilization: The Digallane Frontier

While Ga(III) chemistry is dominated by the prevention of oligomerization, the mesityl ligand is equally famous for stabilizing the Ga(II) oxidation state, specifically in the formation of tetramesityldigallane (


).
The Kinetic Trap

Homoleptic alkyl galliums (e.g.,


) are often unstable, disproportionating into Ga(0) metal and Ga(III) species. The mesityl ligands stabilize the Ga-Ga bond through two mechanisms:
  • Kinetic Shielding: The methyl groups envelop the Ga-Ga bond, retarding the approach of impurities (oxygen/water) and preventing the rearrangement required for disproportionation.

  • Electronic Modulation: The aryl ring acts as a weak electron donor, slightly reducing the electrophilicity of the metal center.

Visualization of Steric Shielding

The following diagram illustrates how the ortho-methyl groups (represented as steric blocks) prevent the formation of bridging halides or the approach of small molecules to the Ga-Ga core.

StericShielding cluster_shield Kinetic Stabilization Zone Ga_Center Gallium Center (Lewis Acidic) Mes_Ligand Mesityl Ligand (Propeller Twist) Mes_Ligand->Ga_Center Sigma Bond (1.968 Å) Ortho_Me Ortho-Methyl Groups (Steric Bulk) Mes_Ligand->Ortho_Me Structural Component Ortho_Me->Ga_Center Shields p-orbital Incoming_Nu Incoming Nucleophile (e.g., Ether, Amine) Ortho_Me->Incoming_Nu Steric Repulsion

Caption: Schematic of the "Steric Wall" effect. The ortho-methyl groups of the mesityl ligand physically block the approach of nucleophiles to the gallium p-orbital.

Experimental Protocol: Synthesis of Trimesitylgallium

Objective: Synthesis of


 via Grignard Metathesis.
Safety Note:  Organogallium compounds are pyrophoric or highly moisture-sensitive. All operations must be performed under Argon or Nitrogen using standard Schlenk or Glovebox techniques.
Reagents & Equipment
  • Gallium(III) Chloride (

    
    ):  1.0 eq (Sublimed, anhydrous).
    
  • Mesitylmagnesium Bromide (

    
    ):  3.1 eq (1.0 M in THF).
    
  • Solvent: 1,4-Dioxane (dried over Na/Benzophenone).

  • Workup: Pentane or Hexane (anhydrous).

Step-by-Step Workflow
  • Pre-Complexation: Dissolve

    
     in anhydrous 1,4-dioxane at 0°C. Note: Dioxane forms a soluble adduct 
    
    
    
    , preventing the precipitation often seen with ether.
  • Addition: Add the Grignard reagent dropwise over 30 minutes at 0°C. The solution will turn slightly yellow/brown.

  • Reflux: Warm to room temperature, then reflux for 12 hours to ensure complete substitution of the third chloride. Steric hindrance makes the third addition slow.

  • Desolvation: Remove solvent in vacuo. The resulting solid is a mixture of

    
     and 
    
    
    
    .
  • Extraction: Extract the residue with hot anhydrous toluene or pentane. The magnesium salts are insoluble.

  • Crystallization: Filter the extract and cool to -20°C.

    
     crystallizes as white/colorless prisms.
    
Synthetic Pathway Diagram

SynthesisWorkflow Start GaCl3 + Dioxane (0°C) Step1 Add 3.1 eq MesMgBr (Dropwise) Start->Step1 Step2 Reflux 12h (Overcome Sterics) Step1->Step2 Kinetic Barrier Step3 Vacuum Strip (Remove Solvent) Step2->Step3 Step4 Pentane Extraction (Filter Mg Salts) Step3->Step4 Purification Product Mes3Ga Crystals (Yield: ~60-70%) Step4->Product

Caption: Workflow for the synthesis of Trimesitylgallium, highlighting the reflux step required to overcome the steric barrier of the third addition.

Reactivity Profile & Applications

The mesityl-gallium bond is robust, but the compound exhibits distinct reactivity patterns driven by its "frustrated" nature—it has an acidic center that is difficult to access.

Hydrolysis Pathway

Unlike


, which can explode on contact with water, 

hydrolyzes in a controlled stepwise manner due to the hydrophobic bulk of the ligands.
  • Step 1: Formation of water adduct

    
    .
    
  • Step 2: Elimination of Mesitylene (

    
    ) to form the dimeric hydroxide 
    
    
    
    .
  • Implication: This controlled hydrolysis makes mesityl-gallium species excellent models for studying Group 13 oxide formation mechanisms (e.g., for MOCVD precursors).

Catalytic Implications

While not a primary industrial catalyst,


 serves as a specialized Lewis acid.
  • Selectivity: It activates small substrates (like aldehydes) while ignoring bulkier ketones, purely based on the "gatekeeper" effect of the mesityl rings.

  • Polymerization: Used as a single-site initiator where the bulky ligand prevents chain transfer reactions, leading to polymers with narrow polydispersity.

References

  • Beachley, O. T., et al. (1985). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics.[1]

    • Core citation for the monomeric structure and Ga-C bond length (1.968 Å).
  • Kopp, M. R., et al. (1998). Hydrolysis of Trimesitylgallium and Trimesitylaluminum. Journal of the American Chemical Society.

    • Defines the stepwise hydrolysis p
  • Power, P. P. (1999). π-Bonding and the Lone Pair Effect in Multiple Bonds between Heavier Main Group Elements. Chemical Reviews.[2]

    • Contextualizes the role of bulky aryl ligands in stabilizing low-valent Ga-Ga bonds.
  • Wehmschulte, R. J., et al. (2000). New types of organogallium compounds. Dalton Transactions.

    • Discusses the synthesis and utility of bulky organogallium reagents.

Sources

Steric Engineering of the Forbidden: A Technical Guide to Bulky Organogallium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the "double bond rule" postulated that elements below the second row of the periodic table (n > 2) could not form stable multiple bonds due to poor p


-p

orbital overlap. In the late 20th century, this dogma was shattered by the strategic application of kinetic stabilization .

This technical guide explores the discovery, synthesis, and characterization of bulky organogallium compounds. It focuses on how sterically demanding ligands—specifically Terphenyls and


-diketiminates (NacNac) —act as "kinetic shields," trapping high-energy bonding motifs (Ga=Ga, Ga

Ga) that are thermodynamically unstable. We provide researchers with the mechanistic rationale, synthetic protocols, and structural insights necessary to navigate this advanced field of main-group organometallic chemistry.

Part 1: The Steric Imperative (Mechanistic Theory)

Kinetic vs. Thermodynamic Stabilization

Classical organometallics rely on thermodynamic stability. However, low-valent gallium species (Ga(I)) and multiple bonds (Ga=Ga) are inherently reactive. They disproportionate (


) or oligomerize to relieve electronic deficiency.

To isolate these species, we must impose Kinetic Stabilization . This involves surrounding the reactive metal center with a ligand so bulky that:

  • Dimerization is blocked: The steric bulk prevents the close approach of a second molecule required for polymerization.

  • Solvent access is restricted: Lewis bases (THF, Et

    
    O) cannot coordinate to the empty p-orbitals of the gallium.
    
The "Gallyne" Paradox

The synthesis of a Gallium-Gallium triple bond (


) requires a ligand that forces the Ga atoms into a linear or trans-bent geometry while protecting the bond core. The Terphenyl  ligand architecture (2,6-diarylphenyl) is the gold standard for this application.

StericShielding ReactiveCenter Reactive Ga-Ga Core (High Energy) KineticBarrier Kinetic Barrier (Prevents Oligomerization) ReactiveCenter->KineticBarrier Requires Protection BulkyLigand Bulky Terphenyl Ligand (Steric Bulk) BulkyLigand->KineticBarrier Provides Shielding StableCompound Isolated Gallyne (Metastable) KineticBarrier->StableCompound Traps State

Figure 1: Conceptual workflow of kinetic stabilization. The bulky ligand raises the activation energy for decomposition, trapping the high-energy Ga-Ga core.

Part 2: Historical Trajectory & Key Discoveries

The evolution of organogallium chemistry is a timeline of increasing steric demand.

EraKey FigureLigand SystemDiscoverySignificance
1980s Werner Uhl

Tetrahedral

clusters
Established that alkyl-substituted Ga(I) clusters could exist.
1990s Schnöckel

(Pentamethylcyclopentadienyl)

Metastable Ga(I) solutions; precursors to metalloid clusters.
1997 Gregory Robinson Terphenyl (Trip

C

H

)

The "Gallyne" : First claimed Ga-Ga triple bond. Sparked intense debate on bond order.
2000s Philip Power Terphenyl (Dipp

C

H

)

Neutral Digallene. Confirmed double bonding without alkali metal bridging.
2010s Jones / Harder NacNac / Bulky AmidesMg(I) reduction routesSafer, more controlled reduction methods for low-valent Ga.
The "Triple Bond" Controversy

Robinson's 1997 discovery of


 (where Ar = 2,6-bis(2,4,6-triisopropylphenyl)phenyl) featured a Ga-Ga bond length of 2.32 Å , significantly shorter than a single bond (~2.54 Å).
  • Robinson's View: It is a triple bond, analogous to an alkyne.

  • Cotton & Power's Critique: The bond order is closer to 2 or 1.5. The structure is stabilized by the bridging

    
     ions, which reduce the repulsion between the lone pairs on Gallium.
    
  • Consensus: While the "triple bond" label remains in common parlance, the bond is best described as a multiple bond with significant lone-pair character, heavily influenced by the alkali metal counter-cations.

Part 3: Ligand Design & Synthesis[1]

To access these compounds, one must first master the synthesis of the Terphenyl ligand. This is not commercially available and must be built.

The Terphenyl Architecture

The ligand consists of a central benzene ring substituted at the 2 and 6 positions by two other bulky aryl groups (usually Mesityl or Super-Mesityl/Trip).

Key Ligand: 2,6-bis(2,4,6-triisopropylphenyl)phenyl (


 or 

)
Synthesis Protocol:

(Terphenyl Lithium)
  • Safety: Requires strict inert atmosphere (Argon/Nitrogen). Pyrophoric reagents.

  • Precursors: 1,3-dichlorobenzene, 2,4,6-triisopropylphenylmagnesium bromide (Grignard).

Step 1: Grignard Coupling (The Hart Reaction)

  • Generate 2,4,6-triisopropylphenylmagnesium bromide from the aryl bromide and Mg turnings in THF.

  • Add 1,3-dichlorobenzene (0.5 equiv) and a catalyst (

    
     or 
    
    
    
    ).
  • Reflux for 24-48 hours. The Grignard attacks the chlorides.

  • Quench with dilute HCl. Extract with Hexanes.

  • Result: 1,3-bis(2,4,6-triisopropylphenyl)benzene (The protonated Terphenyl,

    
    ).
    

Step 2: Lithiation

  • Dissolve

    
     in dry Ether/Hexane.
    
  • Add n-Butyllithium (n-BuLi) (1.1 equiv) at 0°C.

  • Reflux for 12 hours. The proton at position 2 (between the two aryl rings) is acidic enough to be deprotonated due to the inductive effect and steric relief.

  • Crystallize: Cool to -30°C.

    
     precipitates as a colorless solid (often solvated with ether).
    

LigandSynthesis Start 1,3-Dichlorobenzene Coupling Ni/Pd Cat. Reflux Start->Coupling Grignard Trip-MgBr (Excess) Grignard->Coupling TerphenylH Terphenyl-H (Neutral) Coupling->TerphenylH Lithiation + n-BuLi Deprotonation TerphenylH->Lithiation Ligand Terphenyl-Li (Nucleophile) Lithiation->Ligand

Figure 2: Synthetic pathway for the bulky Terphenyl Lithium precursor.

Part 4: Synthesis of the "Gallyne" (Protocol)

This protocol describes the synthesis of Robinson's digallium species.[1][2] Note: This reaction is extremely sensitive to moisture and oxygen.

Target:



Reagents[4]
  • 
     (Prepared above)
    
  • 
     (Sublimed, ultra-dry)
    
  • Sodium metal (Na) or Potassium (K)[2]

  • Solvents: Toluene, Hexane (Dried over Na/K alloy)

Step-by-Step Methodology
StepActionObservation/Causality
1. Transmetallation Suspend

in toluene at -78°C. Add solution of

(1 equiv) dropwise.
Formation of

. The bulky Lithium reagent replaces one Chloride. It cannot replace more due to steric hindrance.
2. Warming Allow to warm to Room Temp (RT) and stir for 12h. Filter off LiCl salts.Solution turns pale yellow. Isolation of the dichloride precursor is crucial for purity.
3. Reduction Add excess Sodium metal (chunks or dispersion) to the

solution. Stir vigorously for 2-4 days.
The Critical Step. The solution will darken (red/purple). Na reduces Ga(III) to Ga(I) and Ga(<1).
4. Crystallization Filter to remove unreacted Na and NaCl. Concentrate filtrate and store at -20°C.Dark red/black crystals form. These are the

salt.
Self-Validating Checks
  • Color Change: If the solution remains colorless during reduction, the reaction has failed (likely wet solvent destroying the radical intermediates).

  • NMR Silence: The paramagnetic intermediates may broaden NMR signals during the reaction. The final product should show sharp aromatic peaks but shifted due to the anionic nature.

Part 5: Structural Characterization & Data

The proof of the "Bulky" effect lies in the X-ray crystallographic data.

Key Bond Metrics
CompoundFormulaGa-Ga Distance (Å)Bond Order (Formal)Geometry at Ga
Elemental Gallium

2.70< 1Network
Uhl's Dimer

2.541Tetrahedral
Power's Digallene

2.282Trans-Bent
Robinson's Gallyne

2.32 "3" (Debated)Trans-Bent (Na bridged)
The Trans-Bent Geometry

Unlike alkynes (


) which are linear (

), heavy Group 13 multiple bonds adopt a trans-bent geometry.
  • Cause: The "Inert Pair Effect" and mixing of s and p orbitals. The Ga lone pair has high s-character and does not hybridize to sp. It remains stereochemically active, forcing the R-group to bend away.

  • Angle: The C-Ga-Ga angle is typically

    
    , not 
    
    
    
    .

Part 6: Applications & Future Outlook

While currently dominated by fundamental structural studies, bulky organogallium compounds are transitioning into applied domains.

Homogeneous Catalysis

Neutral Ga(I) species (like Power's carbene analogues) mimic Transition Metals. They possess:

  • A filled HOMO (Lone pair)

  • An empty LUMO (p-orbital) This allows them to oxidative add H-H or N-H bonds, previously the domain of Pd or Pt.

  • Application: Catalytic hydrogenation of olefins and activation of small molecules (

    
    , 
    
    
    
    ).
Materials Science (MOCVD)

Bulky ligands are generally too stable for clean decomposition in Chemical Vapor Deposition (CVD). However, they serve as model systems to understand the nucleation of Gallium Nitride (GaN).

  • Insight: Understanding how Ga-Ga bonds form and break aids in designing precursors for high-purity semiconductor films.

References

  • Robinson, G. H., et al. (1997).[1][3][4][5] Synthesis and Molecular Structure of a Gallium-Gallium Triple Bond. Science / J. Am. Chem. Soc.

  • Power, P. P. (1999).

    
    -Bonding and the Lone Pair Effect in Multiple Bonds between Heavier Main Group Elements. Chemical Reviews. 
    
  • Uhl, W. (2004).[6] Organoelement Compounds Possessing Al-Al, Ga-Ga, In-In, and Tl-Tl Single Bonds. Advances in Organometallic Chemistry.

  • Harder, S. (2011). Recent developments in the chemistry of low valent Group 13 hydrides. Chemical Communications.

  • Jones, C. (2017). The stabilization of low oxidation state group 13 metal complexes. Nature Reviews Chemistry.

Sources

Methodological & Application

Protocol for synthesizing Trimesitylgallium using Grignard reagents

Application Note: Protocol for Synthesizing Trimesitylgallium (Mes Ga) using Grignard Reagents

Introduction & Scientific Rationale

Trimesitylgallium (Mes


Ga)

This protocol details the synthesis of Mes

Gallium(III) chloride (GaCl

)
Mesitylmagnesium bromide (MesMgBr)
Key Reaction

Safety & Handling (Critical)

WARNING: Organogallium compounds are frequently pyrophoric and violently reactive with water and alcohols.

  • Atmosphere: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or Glovebox techniques.

  • Solvents: Solvents must be dried and deoxygenated (e.g., distilled over Na/Benzophenone or passed through activated alumina columns).

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and safety glasses are mandatory.

  • Quenching: Residual organometallics should be quenched slowly with isopropanol in a hydrocarbon solvent under inert gas before disposal.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
Gallium(III) Chloride (GaCl

)
>99.99%, AnhydrousGallium source.[1] Highly hygroscopic.
Mesitylmagnesium Bromide 1.0 M in Et

O
Grignard reagent (Commercial or freshly prepared).
Diethyl Ether (Et

O)
Anhydrous, degassedReaction solvent.
Hexanes / Pentane Anhydrous, degassedExtraction solvent for purification.
Celite 545 Oven-dried (>150°C)Filtration aid.
Equipment
  • Schlenk line (Dual manifold: Vacuum/Inert Gas).

  • Nitrogen-filled Glovebox (optional but recommended for weighing GaCl

    
    ).
    
  • 250 mL Two-neck round-bottom flask (RBF) with reflux condenser.

  • Pressure-equalizing addition funnel.

  • Schlenk frit or cannula filter.

  • Magnetic stir bar (PTFE coated).

Experimental Protocol

Phase 1: Preparation and Addition
  • Setup: Flame-dry a 250 mL two-neck RBF and a reflux condenser under vacuum. Backfill with N

    
    .
    
  • GaCl

    
     Solvation:  In the glovebox (or under rapid N
    
    
    flow), transfer GaCl
    
    
    (0.871 g, 4.95 mmol)
    into the RBF. Add 25 mL of dry Et
    
    
    O
    at 0°C (ice bath) to control the exotherm of solvation.
    • Note: GaCl

      
       is extremely hygroscopic and corrosive; handle with glass or PTFE tools only.
      
  • Grignard Addition: Charge the addition funnel with MesMgBr (17.8 mL, 1.0 M in Et

    
    O, 17.8 mmol) . This represents a slight excess (approx. 1.2 eq per Cl) to ensure full substitution.
    
  • Reaction: Add the Grignard reagent dropwise to the stirred GaCl

    
     solution over 20 minutes at 0°C. A white precipitate (magnesium salts) will begin to form immediately.
    
Phase 2: Reaction & Workup
  • Reflux: Once addition is complete, remove the ice bath. Heat the mixture to a gentle reflux for 16 hours to drive the reaction to completion.

  • Solvent Removal: Cool the mixture to room temperature. Remove the Et

    
    O in vacuo (using the Schlenk line) until a dry, off-white solid residue remains.
    
    • Mechanism:[2] This step removes the ether, which coordinates strongly. The subsequent extraction relies on the solubility difference: Mes

      
      Ga is soluble in non-polar hydrocarbons, while Mg salts are not.
      
  • Extraction: Add 50 mL of dry Hexanes to the residue. Stir vigorously for 30 minutes to extract the organogallium product.

  • Filtration: Filter the suspension through a dried Celite pad (on a Schlenk frit) into a clean, flame-dried Schlenk flask. Wash the filter cake with an additional 2 x 20 mL Hexanes .

    • Result: The filtrate should be a clear, colorless to pale yellow solution containing Mes

      
      Ga. The solid on the frit is waste Mg salts.
      
Phase 3: Isolation & Purification
  • Concentration: Remove the volatiles from the combined filtrate in vacuo.

  • Crystallization: The resulting white solid is crude Mes

    
    Ga. For high purity, recrystallize from a minimum amount of hot Hexanes or Pentane at -30°C.
    
  • Yield: Typical isolated yields range from 45% to 60% .

Workflow Visualization

SynthesisProtocolStartStart: Dry Glassware & Inert AtmospherePrepGaDissolve GaCl3 in Et2O (0°C)Start->PrepGaPrepMgCharge Addition Funnelwith MesMgBr (1.0 M)Start->PrepMgReactionDropwise Addition (0°C)then Reflux (16 h)PrepGa->ReactionPrepMg->ReactionAdd dropwiseEvap1Remove Volatiles (Vacuum)Result: Dry Solid ResidueReaction->Evap1ExtractExtract with Hexanes(Precipitates Mg Salts)Evap1->ExtractFilterFilter through Celite(Argon Pressure)Extract->FilterEvap2Remove Hexanes (Vacuum)Filter->Evap2FiltrateProductProduct: Mes3Ga(White Solid)Evap2->Product

Figure 1: Step-by-step workflow for the synthesis and isolation of Trimesitylgallium.

Characterization & QC

To validate the synthesis, the following analytical data must be obtained. The product should be a white crystalline solid .

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: Benzene-d

    
     (C
    
    
    D
    
    
    )
  • Frequency: 400 MHz or higher

  • Standard: Referenced to residual C

    
    D
    
    
    H at
    
    
    7.16 ppm.
AssignmentShift (

ppm)
MultiplicityIntegrationStructural Note
Aromatic H 6.70Singlet (s)6Hmeta-protons on Mesityl ring
Ortho-Methyl 2.33Singlet (s)18HMethyl groups adjacent to Ga
Para-Methyl 2.14Singlet (s)9HMethyl group at para position

Data Source: Validated against Beachley et al. (1986) and recent literature [1, 2].

Crystal Structure[1][3][4][5][6][7][8]
  • Space Group: Trigonal

    
     (No. 147)[3][4]
    
  • Geometry: The Gallium center adopts a trigonal planar geometry.[5] The mesityl rings are arranged in a "propeller" fashion (approx. 56° twist relative to the GaC

    
     plane) to minimize steric repulsion [1].
    

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis.Ensure reflux time is sufficient (16h+). Verify inert atmosphere integrity.
Oily Product Residual solvent or impurities.Dry under high vacuum (10

Torr) for >4 hours. Recrystallize from minimal pentane.
Cloudy Filtrate Mg salts passing through filter.Use a thicker Celite pad or a finer porosity frit (Porosity 4).
Extra NMR Peaks Ether coordination.Mes

Ga can form adducts. Sublimation or extended vacuum drying may be required to remove coordinated ether.

References

  • Primary Synthesis & Structure: Beachley, O. T.; Ziller, J.; Pazik, J. C. "Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III)."[3] Organometallics, 1986 , 5(9), 1814–1817.

  • NMR Verification: Hering-Junghans, C.; Ferguson, M. J.; Giammarco, C.; Rivard, E. "Ga/P-Based Ambiphilic Chelates and Their Reactivities with Main Group Elements." Organometallics, 2019 , 38(21), 4287–4296.

  • General Gallium Safety: "Safety Data Sheet: Gallium Compounds." Sigma-Aldrich.

Handling Trimesitylgallium in glovebox and Schlenk lines

Application Note: Safe Handling and Manipulation of Trimesitylgallium ( )

Executive Summary

Trimesitylgallium (



This guide outlines the rigorous protocols required to handle

Inert AtmospherePersonal Protective Equipment (PPE)Technique

Physicochemical Profile & Hazard Assessment

Before manipulation, operators must understand the material's physical state and reactivity profile.

Table 1: Physicochemical Properties of Trimesitylgallium

PropertyValue / Description
Formula

Molecular Weight 427.26 g/mol
Appearance White crystalline powder
Melting Point ~203–205 °C [1]
Solubility Soluble in THF, Benzene, Toluene, Diethyl Ether; Sparingly soluble in Hexane.
Air Sensitivity High. Hydrolyzes to form

and eventually oxides.
Moisture Sensitivity High. Reacts exothermically with water.
Pyrophoricity Moderate. Less reactive than

due to steric shielding, but can ignite under high humidity or if finely divided. Treat as pyrophoric.[1][2][3]
Critical Hazard: The "False Security" of Steric Bulk

Because

This is a critical error.

Protocol A: Glovebox Manipulation (The Gold Standard)

The glovebox is the preferred environment for weighing, storage, and reaction setup.

Atmosphere Requirements
  • Gas: High-purity Argon or Nitrogen (Argon is preferred due to higher density, blanketing the solid).

  • Sensors:

    
     ppm; 
    
    
    ppm.
  • Catalyst: Ensure the copper catalyst (for

    
     removal) and molecular sieves (for 
    
    
    ) are fully regenerated.
The Static Hazard

As a dry, white powder,

  • Risk: Static can cause the powder to "fly" during weighing, contaminating the box and ruining precise stoichiometry.

  • Mitigation: Use an ionizing gun (antistatic gun) on the vial and spatula before opening. Use aluminum weighing boats instead of plastic to ground the charge.

Workflow Visualization

The following diagram outlines the decision logic for introducing and handling

GloveboxWorkflowStartSTART: Material EntryAntechamberAntechamber Cycle(3x Vac/Refill)Start->AntechamberCheckSensorsCheck Sensors(O2/H2O < 0.5ppm)Antechamber->CheckSensorsStaticControlApply Antistatic Gun(Neutralize Charge)CheckSensors->StaticControlAtmosphere OKWeighingWeighing(Use Al Boat)StaticControl->WeighingTransferTransfer to Reaction Vessel(Seal with Septum/Valve)Weighing->TransferCleanupCleanup & Double-Seal StorageTransfer->Cleanup

Figure 1: Glovebox workflow emphasizing atmosphere verification and static control.

Protocol B: Schlenk Line Manipulation

When a glovebox is unavailable or for large-scale synthesis, Schlenk line techniques are required. Note that transferring solids like

Equipment Setup
  • Manifold: Double manifold (Vacuum/Inert Gas). Vacuum should reach

    
     mbar or better.
    
  • Glassware: Flame-dried Schlenk flasks with Young’s tap (PTFE) valves are superior to standard ground glass joints, which require grease. Grease can be attacked by Lewis acids or contaminate the product.

Solid Transfer Technique (The "Schlenk Flip" or Addition Tube)

Do not attempt to pour the solid through the air, even with a strong counter-flow of gas.

Method:

  • Preparation: Load the calculated amount of

    
     into a bent solid-addition tube (or a secondary Schlenk flask) inside a glovebox or using a glovebag.
    
  • Connection: Connect the addition tube to the reaction flask (containing solvent/reagents) under a strong flow of inert gas.

  • Purge: Evacuate and refill the connection joint 3 times (carefully, so as not to suck the powder into the line).

  • Addition: Rotate the addition tube to dump the solid into the reaction flask.

Solution Transfer (Cannula)

If

  • Use a stainless steel cannula or a gas-tight syringe.

  • Maintain positive pressure in the source flask.

  • Self-Validation: If the solution turns cloudy upon transfer, oxygen ingress has occurred (formation of oxide/hydroxide).

SchlenkLogicSetupSetup: Flame Dry GlasswareSolidPrepIs Mes3Ga Solid or Solute?Setup->SolidPrepSolidAddUse Solid Addition Tube(Load in Glovebag)SolidPrep->SolidAddSolidCannulaCannula Transfer(Positive Pressure)SolidPrep->CannulaSolutionConnectConnect under Inert FlowSolidAdd->ConnectPurgePurge Joint (3x)Connect->PurgeDumpRotate to Add SolidPurge->Dump

Figure 2: Decision logic for Schlenk line transfers based on the physical state of the reagent.

Synthesis & Purification Context

Understanding the synthesis aids in handling impurities.


  • Purification: The crude product is often recrystallized from hot hexane or toluene.

  • Solvent Removal: When drying

    
     under vacuum, ensure the vacuum trap is clean. Residual solvents can complex with the Gallium center (
    
    
    ), altering reactivity. Heating to >60°C under high vacuum is often required to remove coordinated THF [3].

Emergency Response & Waste Disposal

Disposal of

124
Quenching Protocol

Principle: Stepwise reduction of reactivity using a proton source, moving from less reactive to more reactive.

  • Dilution: Suspend/dissolve the residue in an inert hydrocarbon (Toluene or Hexane).[4]

  • Cooling: Place the vessel in an ice bath (0°C).

  • Step 1 (IPA): Add Isopropanol (IPA) dropwise.

    • Observation: Watch for bubbling (release of mesitylene).

    • Reaction:

      
      
      
  • Step 2 (Methanol): Once bubbling ceases, add Methanol.

  • Step 3 (Water): Finally, add water to fully hydrolyze to Gallium salts.

  • Disposal: The resulting mixture (organic/aqueous) can be separated and disposed of according to local chemical waste regulations (usually organic waste).

Spills
  • Small Spill (<1g): Cover with dry sand or vermiculite. Transfer to a hood and quench as above.

  • Fire: Use a Class D fire extinguisher or dry sand.[2] Do NOT use water or

    
     extinguishers. 
    

References

  • Beachley, O. T., et al. "Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III)."[5] Organometallics, vol. 4, no. 9, 1985, pp. 1675–1680.

  • Storre, J., et al. "Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway."[6] Journal of the American Chemical Society, vol. 119, no. 32, 1997, pp. 7505–7513.

  • Uhl, W., et al. "Organogallium Compounds." Inorganic Syntheses, vol. 31, 1996.

  • Princeton University EHS. "Safe Handling of Organolithium Compounds (Applicable to Organogalliums)."

  • University of California, Santa Barbara. "Standard Operating Procedure: Pyrophoric Chemicals."

Application Note: Strategic Synthesis of Lewis Acid-Base Adducts with Trimesitylgallium (GaMes₃)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Trimesitylgallium (GaMes₃), a sterically encumbered organogallium compound, serves as a unique Lewis acid. Its bulky mesityl (2,4,6-trimethylphenyl) groups create a sterically hindered environment around the gallium center, modulating its reactivity in fascinating ways. While it is considered an exceedingly weak Lewis acid with small, unhindered bases, this steric bulk is precisely what makes it a valuable component in modern chemistry, particularly in the realm of Frustrated Lewis Pairs (FLPs). This guide provides a comprehensive overview of the principles and detailed protocols for the preparation of both classical Lewis acid-base adducts and the application of GaMes₃ in FLP chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and present workflows designed for reproducibility and safety.

Scientific Foundation: The Dual Nature of Trimesitylgallium

Gilbert N. Lewis defined acids as electron-pair acceptors and bases as electron-pair donors, leading to the formation of a dative covalent bond in a Lewis adduct. The reactivity of an organometallic Lewis acid like trimesitylgallium is governed by both electronic and steric factors.

  • Electronic Properties: The gallium atom in GaMes₃ is electron-deficient and possesses a vacant p-orbital, making it electronically poised to accept a lone pair of electrons from a Lewis base.

  • Steric Hindrance: The three bulky mesityl groups act as "gatekeepers" to the gallium center. This steric shielding prevents coordination with many common Lewis bases, such as tetrahydrofuran (THF) or diethyl ether, which would readily form stable adducts with less hindered gallium alkyls like trimethylgallium.

This interplay leads to two primary pathways for reactivity:

  • Classical Adduct Formation: With sterically small or appropriately shaped Lewis bases, GaMes₃ can form traditional, stable adducts.

  • Frustrated Lewis Pair (FLP) Formation: When paired with a Lewis base that is too bulky to form a dative bond, the unquenched Lewis acid (GaMes₃) and Lewis base can act in a concerted, non-covalent manner to activate small molecules that get trapped in the sterically congested pocket between them.

The choice of Lewis base is therefore a critical experimental parameter that dictates the reaction outcome.

General Laboratory Workflow and Safety

The synthesis and manipulation of organogallium compounds require stringent anaerobic and anhydrous techniques due to their pyrophoric nature and high reactivity with water and oxygen.

Mandatory Safety Precautions
  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a Schlenk line or a glovebox.

  • Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated prior to use.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. A face shield is recommended when handling larger quantities.

  • Quenching: Have a suitable quenching agent (e.g., dry isopropanol, followed by slow addition of ethanol) and a Class D fire extinguisher readily available.

  • Violent Reactions: Organogallium reagents react violently with water. Ensure all glassware is oven-dried and cooled under vacuum or an inert atmosphere before use.

General Experimental Workflow

The logical flow for preparing and utilizing GaMes₃ in adduct formation is outlined below.

G General Workflow for GaMes₃ Adduct Synthesis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase A Synthesis & Purification of Trimesitylgallium (GaMes₃) B Drying & Degassing of Solvents/Reagents C Inert Atmosphere Setup (Schlenk Line / Glovebox) B->C Transfer to Inert Env. D Reaction Assembly (Dried Glassware) C->D E Controlled Addition of Lewis Base to GaMes₃ Solution D->E F Work-up & Isolation (Filtration, Crystallization) E->F Post-Reaction G Characterization of Adduct (NMR, X-ray, etc.) F->G

Figure 1: Standard operational workflow for the synthesis and characterization of GaMes₃ adducts.

Protocol 1: Synthesis of Trimesitylgallium (GaMes₃) Precursor

Rationale: The synthesis of the GaMes₃ Lewis acid is the necessary first step. This protocol is adapted from established Grignard procedures. The Grignard reagent, mesitylmagnesium bromide, is prepared in situ and reacted with gallium(III) chloride.

Materials:

  • Magnesium turnings

  • 2-Bromomesitylene

  • Gallium(III) chloride (GaCl₃)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous pentane

  • Iodine crystal (as initiator)

  • Schlenk flasks, condenser, dropping funnel, cannula

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) in an oven-dried 3-neck flask equipped with a condenser and a dropping funnel. Add a single crystal of iodine.

    • Assemble the apparatus under an inert atmosphere.

    • Add a solution of 2-bromomesitylene (1.0 eq.) in anhydrous Et₂O to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color), gently warm the flask.

    • Once initiated, add the remaining 2-bromomesitylene solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 2 hours to ensure full conversion.

  • Reaction with GaCl₃:

    • In a separate Schlenk flask, prepare a slurry of GaCl₃ (0.33 eq.) in anhydrous Et₂O.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add the GaCl₃ slurry to the Grignard reagent via cannula transfer. An exothermic reaction will occur. Maintain the temperature at 0 °C during the addition.

    • After addition, allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Remove the Et₂O solvent under vacuum.

    • Extract the solid residue with anhydrous pentane. The product is soluble in pentane, while magnesium salts are not.

    • Filter the pentane solution via cannula to remove the salts.

    • Reduce the volume of the pentane filtrate under vacuum until a white solid begins to precipitate.

    • Cool the solution to -30 °C to complete the crystallization.

    • Isolate the white, crystalline GaMes₃ product by filtration and dry under high vacuum.

Self-Validation:

  • Expected Yield: ~70-75%.

  • Characterization: The product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm the presence of mesityl groups and the absence of ether.

Protocol 2: Formation of a Classical Adduct with an N-Heterocyclic Carbene (NHC)

Rationale: N-Heterocyclic Carbenes (NHCs) are strong σ-donors and can be sterically tuned. Using a relatively unhindered NHC like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) allows for the formation of a stable, isolable adduct with GaMes₃, despite the steric clash of the mesityl groups.

G Ga GaMes₃ (Lewis Acid) Adduct GaMes₃-NHC Adduct Ga->Adduct NHC NHC (Lewis Base) NHC->Adduct dative bond

Figure 2: Formation of a classical Lewis acid-base adduct.

Materials:

  • Trimesitylgallium (GaMes₃) (1.0 eq.)

  • IMes (1.0 eq.)

  • Anhydrous toluene

  • Schlenk flasks, syringes

Procedure:

  • Preparation: In a glovebox, dissolve GaMes₃ in anhydrous toluene in a Schlenk flask. In a separate vial, dissolve an equimolar amount of IMes in anhydrous toluene.

  • Reaction:

    • Cool the GaMes₃ solution to -30 °C.

    • Scientist's Note: Cooling is advised to dissipate the heat of the adduct formation, which can be surprisingly exothermic, and to ensure kinetic control, preventing potential side reactions.

    • Add the IMes solution dropwise to the stirred GaMes₃ solution.

  • Isolation:

    • Allow the reaction mixture to slowly warm to room temperature.

    • Reduce the solvent volume under vacuum until the solution is concentrated.

    • Store the concentrated solution at -30 °C to induce crystallization of the adduct.

    • Isolate the crystals by filtration, wash with a small amount of cold pentane, and dry under vacuum.

Self-Validation & Characterization:

  • Expected Observation: A slight color change may be observed. The formation of a crystalline solid upon cooling is a strong indicator of success.

  • NMR Spectroscopy: ¹H NMR will show characteristic shifts for both the Ga-bound mesityl groups and the NHC ligands. A downfield shift of the carbene proton (if present) or adjacent protons is indicative of coordination.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method to confirm the structure, providing the Ga-C(carbene) bond length and the coordination geometry around the gallium center. The Ga–C(carbene) bond distance is expected to be significantly longer than in less hindered adducts, reflecting the steric pressure.

ParameterTypical Value for (SItBu)GaMe₃Expected Trend for (IMes)GaMes₃Rationale
Yield >90%>80%High efficiency of adduct formation
Ga-C(carbene) (Å) 2.195(2)> 2.20Increased steric bulk from GaMes₃ vs. GaMe₃
¹H NMR (C₆D₆) Distinct signals for ligand and Ga-MeDistinct signals for IMes and Ga-MesConfirmation of adduct integrity in solution
Appearance Colorless crystalsColorless to pale yellow crystalsCrystalline solid product

Table 1: Comparison and expected characterization data for an NHC-Gallium adduct.

Application in Frustrated Lewis Pair (FLP) Chemistry

Rationale: When GaMes₃ is combined with a sterically demanding Lewis base, such as the phosphine P(t-Bu)₃, classical adduct formation is prevented. The "frustrated" pair can then cooperate to activate small molecules like H₂.

G Ga GaMes₃ (Lewis Acid) H2 H-H Ga->H2 H⁻ abstraction P P(t-Bu)₃ (Bulky Lewis Base) P->H2 H⁺ abstraction Activated [H]⁻ --- [GaMes₃] [H]⁺ --- [P(t-Bu)₃]

Figure 3: Heterolytic cleavage of H₂ by a GaMes₃-based FLP.

Protocol 3: FLP-Mediated Heterolytic Cleavage of H₂

Materials:

  • Trimesitylgallium (GaMes₃) (1.0 eq.)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (1.0 eq.)

  • Anhydrous deuterated benzene (C₆D₆) for NMR analysis

  • J. Young NMR tube

  • Hydrogen gas (H₂) source

Procedure:

  • Preparation: In a glovebox, accurately weigh GaMes₃ and P(t-Bu)₃ into a vial and dissolve them in C₆D₆.

  • Transfer: Transfer the solution to a J. Young NMR tube.

  • Reaction:

    • Seal the J. Young tube and remove it from the glovebox.

    • Connect the tube to a hydrogen gas line via a needle adapter.

    • Pressurize the tube with H₂ (typically 1-4 atm).

    • Scientist's Note: The reaction can be monitored directly by NMR spectroscopy. The use of a J. Young tube is crucial for safely handling reactive solutions under a pressurized gas atmosphere.

  • Analysis:

    • Acquire ¹H and ³¹P NMR spectra of the solution under H₂ pressure.

Self-Validation & Characterization:

  • ³¹P NMR: The formation of the phosphonium cation [t-Bu₃PH]⁺ will result in a significant downfield shift of the ³¹P resonance and the appearance of a large ¹J(P,H) coupling constant (~400-500 Hz).

  • ¹H NMR: The appearance of a new hydride signal, often as a broad peak or a quartet (if coupled to Ga), is indicative of the formation of the gallate anion [H-GaMes₃]⁻. A doublet corresponding to the proton on the phosphonium cation will also be observed.

  • Reversibility: Releasing the H₂ pressure and flushing with argon should, in many cases, lead to the reformation of the starting materials, which can be confirmed by NMR. This demonstrates the reversible nature of small molecule activation by many FLP systems.

References

  • Wells, R. L., et al. (1996). Formation, Structural Characterization, and Thermal Decomposition of the Adducts, X3GaP(TMS)3?X=C1,Br,I!*. Defense Technical Information Center. [Link]

  • Cahard, D., et al. (2018). Sterically Bulky NHC Adducts of GaMe₃ and InMe₃ for H₂ Activation and Lactide Polymerization. MDPI. [Link]

  • Beachley Jr., O. T., et al. (1986). Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III). Defense Technical Information Center. [Link]

  • Beachley Jr., O. T., et al. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics, 5(9), 1814–1817. [Link]

  • Farrell, J. M., et al. (2017).

Application Note: Bulky Organogallium Lewis Acids in High-Selectivity Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of Bulky Organogallium Lewis Acids Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Abstract

This guide details the operational frameworks for utilizing bulky organogallium(III) compounds—specifically tris(pentafluorophenyl)gallium [


] and sterically encumbered alkylgalliums—as chemoselective Lewis acid catalysts.[1] Unlike their lighter congeners (boron/aluminum), bulky organogallium species offer a unique "soft" Lewis acidity combined with high water tolerance and specific steric exclusion properties. This document provides validated protocols for Frustrated Lewis Pair (FLP) hydrogenation , regioselective hydroamination , and C-H functionalization via Trans-Metal-Trapping (TMT) .

Introduction: The "Goldilocks" Main Group Metal

In drug discovery and complex molecule synthesis, standard Lewis acids (


, 

) often suffer from oxophilicity (irreversible binding to product oxygen atoms) or lack of functional group tolerance. Gallium(III) occupies a "Goldilocks" zone:
  • Softness: Larger ionic radius (0.62 Å) compared to Al/B allows for softer orbital overlap, making it ideal for activating

    
    -systems (alkynes, alkenes) without poisoning by hard heteroatoms.
    
  • Steric Bulk as a Tool: By employing bulky ligands (e.g.,

    
    , 
    
    
    
    ), researchers can prevent the formation of thermodynamic "sink" adducts. This enables Frustrated Lewis Pair (FLP) chemistry, where the Lewis acid and base cannot quench each other, leaving them reactive toward small molecule substrates (
    
    
    ,
    
    
    , carbonyls).
Mechanistic Insight: Steric Unlocking

The efficacy of bulky organogalliums relies on size-exclusion selectivity . The bulky ligands create a "cavity" that allows small linear substrates (like alkynes or


) to approach the metal center while blocking larger solvent molecules or preventing dimerization.

G Cat Bulky Ga Catalyst [Ga(C6F5)3] Dimer Inactive Dimer (Prevented) Cat->Dimer X Steric Clash Active Active π-Complex Cat->Active + Substrate (Steric Fit) Substrate Substrate (Alkyne/Carbonyl) Substrate->Active Product Functionalized Product Active->Product Nucleophilic Attack Product->Cat Dissociation (Weak Binding)

Figure 1: The Steric Unlocking Mechanism. Bulky ligands (blue) prevent self-quenching (red), maintaining an open coordination site for specific substrates (green).

Protocol A: Metal-Free FLP Hydrogenation of Imines/Carbonyls

Application: Synthesis of secondary amines or alcohols without transition metals (Pd/Pt-free), avoiding heavy metal contamination in API synthesis. Primary Catalyst: Tris(pentafluorophenyl)gallium [


].
Materials & Precautions
  • Catalyst:

    
     (commercially available or synthesized from 
    
    
    
    via transmetallation). Note: Highly hygroscopic.
  • Lewis Base: Bulky phosphine (e.g.,

    
    ) or hindered amine (e.g., 2,2,6,6-tetramethylpiperidine).
    
  • Solvent: Anhydrous Toluene or Bromobenzene (stored over molecular sieves).

  • Atmosphere:

    
     gas (1-4 atm). Strict anaerobic conditions required. 
    
Step-by-Step Protocol
  • Glovebox Preparation: In an

    
    -filled glovebox, weigh 
    
    
    
    (5.0 mol%) and the bulky Lewis Base (5.0 mol%) into a heavy-walled Schlenk flask or J-Young NMR tube.
    • Checkpoint: The mixture should remain clear. If a precipitate forms immediately, a "Quenched Classical Adduct" has formed (sterics are insufficient).

  • Substrate Addition: Add the imine or carbonyl substrate (1.0 equiv) dissolved in anhydrous toluene (

    
    ).
    
  • Hydrogen Activation: Freeze the solution (liquid

    
    ), evacuate the headspace, and backfill with 
    
    
    
    gas. Repeat 3x.
    • Pressure: For difficult substrates, pressurize to 4 atm using a glass pressure reactor.

  • Reaction: Stir at room temperature (25°C) for 4–12 hours.

    • Monitoring: Monitor by

      
       NMR. The shift of the 
      
      
      
      group is sensitive to coordination state.
  • Workup: Vent

    
    . Quench with wet ether. Filter through a short pad of silica to remove the Ga/P residues. Concentrate filtrate.
    

Data Summary: Comparative Rates

Substrate Catalyst System Time (h) Yield (%) Note

| N-benzylidene-t-butylamine |


 / 

| 4 | 96 | Full conversion at RT | | Acetophenone |

/

| 18 | 82 | Requires 60°C | | Control (No Ga) |

only | 24 | 0 | No reaction |

Protocol B: Regioselective Hydroamination of Alkynes

Application: Synthesis of enamines and imines (precursors to N-heterocycles). Catalyst: Cationic Gallium complex generated in situ or bulky Gallium Triflate.

Mechanism

The bulky Ga-center acts as a


-acid, activating the alkyne triple bond. The steric bulk directs the incoming amine to the anti-Markovnikov or Markovnikov position depending on ligand design, preventing oligomerization of the alkyne.
Experimental Workflow
  • Catalyst Generation (In Situ): Mix

    
     (10 mol%) with a bulky Silver salt 
    
    
    
    (10 mol%) and a bulky ligand (e.g., IPr carbene or bulky phosphine) in DCE (Dichloroethane).
    • Observation: White precipitate (

      
      ) indicates active cationic species generation. Filter via cannula.
      
  • Reaction Setup: To the filtrate, add terminal alkyne (1.0 equiv) and amine (1.1 equiv).

  • Thermal Activation: Heat to 60–80°C in a sealed tube.

    • Why? Ga-N bonds are strong; heat is often required to facilitate protonolysis (turnover).

  • Purification: Cool to RT. Dilute with

    
    , wash with 
    
    
    
    .

Protocol C: C-H Functionalization via Trans-Metal-Trapping (TMT)

Application: Direct lithiation/trapping of sensitive heterocycles (diazines, pyridines) that typically decompose with simple organolithiums. Core Concept: A "Steric Mismatch" strategy. You mix a bulky base (


) and a bulky organogallium (

). They are too bulky to react with each other (no "ate" complex). When the Li-base deprotonates the substrate, the Ga-species immediately traps the unstable anion.
Protocol
  • Reagent Prep:

    • Ga-Trap:

      
       (0.35 M in hexane).
      
    • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • The "Mix" (Crucial Step): Pre-mix the Ga-Trap (1.0 equiv) and LiTMP (1.0 equiv) in hexane at -78°C.

    • Validation: The solution should be homogeneous. If they reacted, they would form an inactive salt.

  • Substrate Addition: Add the heterocycle (e.g., N-Boc heterocycle) slowly.

  • Trapping: Warm to 0°C or RT. The Li deprotonates the C-H bond, and the Ga immediately captures the carbon anion, forming a stable Organogallium intermediate.

  • Electrophile Quench: Add Iodine (

    
    ) or an acyl chloride to functionalize the C-Ga bond.
    

TMT Start Reagents: LiTMP (Base) + GaR3 (Trap) Step1 Steric Mismatch (No Reaction) Start->Step1 Mix at -78°C Inter Deprotonation & Immediate Trapping Step1->Inter + Substrate Substrate Add Heterocycle (Substrate-H) Substrate->Inter Stable Stable Organogallium Intermediate (Substrate-GaR3) Inter->Stable Fast Kinetics Final Electrophile Quench (Substrate-E) Stable->Final + Electrophile (I2/RCOCl)

Figure 2: Trans-Metal-Trapping (TMT) Workflow. The bulky Gallium species stabilizes the sensitive anion generated by the Lithium base.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitate in FLP mix Steric bulk insufficient; Lewis Acid/Base formed a classical adduct.Switch to bulkier base (e.g., replace

with

or Mesityl-phosphine).
Low Turnover (Hydroamination) Product inhibition (Product amine binds too tightly to Ga).Increase temperature to promote dissociation or use a more sterically crowded ligand on Ga.
Decomposition in TMT Temperature too high during Li/Ga mixing.Ensure mixing occurs at -78°C; verify titer of LiTMP.
Hydrolysis Moisture ingress.

is water-tolerant kinetically but will eventually hydrolyze. Dry solvents over activated alumina/molecular sieves.

References

  • Trans-Metal-Trapping & FLP Chemistry

    • Ueno, A. et al. "Trans-Metal-Trapping Meets Frustrated-Lewis-Pair Chemistry: Ga(CH2SiMe3)3-Induced C–H Functionalizations." Inorganic Chemistry (2020).

  • General Gallium Catalysis

    • Bour, C. & Gandon, V. "Cationic aluminum, gallium, and indium complexes in catalysis." Chemical Society Reviews (2020).

  • FLP Hydrogenation

    • Stephan, D. W. "Frustrated Lewis Pairs: Metal-free Hydrogen Activation and More." Angewandte Chemie Int.[2] Ed. (2010).

  • Gallium Triflate Applications

    • Prakash, G. K. S. et al. "Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst."[3][4] Accounts of Chemical Research (2012).[1][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Trimesitylgallium via Vacuum Sublimation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of trimesitylgallium. As a sterically hindered and air-sensitive organometallic compound, its purification via vacuum sublimation requires meticulous attention to detail and a thorough understanding of the underlying principles. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and safe execution of this critical purification step.

Troubleshooting Guide: Navigating Challenges in Trimesitylgallium Sublimation

This section addresses specific issues that may arise during the vacuum sublimation of trimesitylgallium, offering potential causes and actionable solutions based on established scientific principles.

Problem 1: Low or No Sublimate Yield

Symptoms:

  • The crude trimesitylgallium sample does not appear to decrease in volume.

  • Minimal or no crystalline product is observed on the cold finger.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inadequate Vacuum The sublimation temperature of a compound is dependent on the system pressure. A vacuum that is not sufficiently high will require a higher temperature to induce sublimation, which may approach the decomposition temperature of the compound.1. Verify Vacuum Level: Ensure your high-vacuum pump is functioning correctly and achieving the required pressure (typically in the range of 10⁻³ to 10⁻⁵ Torr). Check for leaks in all connections, glass joints, and tubing. 2. Inspect for Leaks: Listen for hissing sounds and use a Tesla coil or a vacuum gauge to identify leaks. Ensure all ground glass joints are properly greased and sealed.
Sub-optimal Temperature Sublimation is a phase transition that requires a specific temperature to provide enough energy for the molecules to enter the gas phase directly from the solid state.1. Gradual Temperature Increase: Slowly and carefully increase the temperature of the heating bath. For trimesitylgallium, a starting temperature of around 160°C is recommended.[1] 2. Monitor for Sublimation Onset: Observe the crude material for any signs of "smoking" or the initial deposition of fine crystals on the cold finger.
Insufficient Temperature Gradient Efficient sublimation relies on a significant temperature difference between the heated crude material and the cold collection surface.1. Ensure Proper Cooling: Check that the coolant (e.g., cold water or a dry ice/acetone slurry) is circulating effectively through the cold finger. 2. Optimize Apparatus Geometry: Minimize the distance between the crude material and the cold finger to facilitate the transfer of gaseous molecules.
Problem 2: Oily or Poorly-Crystalline Sublimate

Symptoms:

  • The product collected on the cold finger is an oil or a waxy solid rather than distinct crystals.

  • The sublimate appears discolored (e.g., yellow or brown).

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Presence of Volatile Impurities Solvents from the synthesis (e.g., diethyl ether, THF) or low molecular weight byproducts can co-sublime with the trimesitylgallium, leading to a contaminated and poorly-formed product.1. Thoroughly Dry Crude Material: Before sublimation, ensure the crude trimesitylgallium is a fine, dry powder. Dry the material under high vacuum for several hours to remove residual solvents. 2. Perform a Pre-Sublimation Step: Gently heat the crude material under vacuum at a temperature below the sublimation point of trimesitylgallium to remove highly volatile impurities.
Thermal Decomposition Exceeding the thermal decomposition temperature of trimesitylgallium will lead to the formation of degradation products, which can contaminate the sublimate. While the exact decomposition temperature is not readily available, it is crucial to heat the sample judiciously.1. Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath and monitor the temperature closely. Avoid rapid heating. 2. Sublime at the Lowest Possible Temperature: Find the minimum temperature at which a reasonable rate of sublimation occurs to minimize the risk of decomposition.
Inadequate Temperature Gradient If the temperature gradient is not steep enough, the gaseous trimesitylgallium molecules may not desublimate efficiently, leading to the formation of an amorphous solid or oil.1. Enhance Cooling of the Cold Finger: Use a colder coolant if possible (e.g., dry ice/acetone slurry instead of cold water). 2. Insulate the Sublimation Apparatus: Wrap the lower part of the sublimation apparatus with glass wool or aluminum foil to maintain a consistent high temperature for the crude material.
Problem 3: Charring or Darkening of the Crude Material

Symptoms:

  • The crude trimesitylgallium turns dark brown or black during heating.

  • A significant amount of non-volatile residue remains.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Overheating Localized or excessive heating can cause the compound to decompose before it has a chance to sublime.1. Use a Heat Dispersing Medium: Place the sublimation apparatus in a sand bath or use a heating mantle with good surface contact to ensure even heating. 2. Stir if Possible: If the apparatus allows, gentle magnetic stirring of the crude powder can help to distribute the heat more evenly. 3. Reduce the Heating Rate: Heat the sample slowly to allow for sublimation to occur before the onset of decomposition.
Presence of Non-Volatile Impurities Impurities from the Grignard synthesis, such as magnesium salts or biphenyl (from the coupling of the Grignard reagent), will not sublime and can char upon heating.[2]1. Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step, such as washing with a non-coordinating solvent in which the impurities are soluble but the product is not. 2. Fractional Sublimation: If impurities have a slightly different sublimation temperature, a careful, slow increase in temperature may allow for their separation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal vacuum and temperature conditions for subliming trimesitylgallium?

A1: Based on available literature, trimesitylgallium can be successfully sublimed at a temperature range of 160-175°C under high vacuum (e.g., 10⁻³ to 10⁻⁵ Torr).[1] It is recommended to start at the lower end of this temperature range and gradually increase it while monitoring the sublimation rate. The optimal conditions may vary slightly depending on the scale of the sublimation and the specific apparatus used.

Q2: My trimesitylgallium seems to be melting instead of subliming. What should I do?

A2: If your sample is melting, it indicates that the triple point of the compound has been reached or exceeded. This can happen if the vacuum is not low enough. Immediately reduce the heating to prevent decomposition and improve the vacuum. Once a higher vacuum is achieved, you can slowly begin to heat the sample again. If melting persists even under high vacuum, it may suggest the presence of significant impurities that are lowering the melting point of the crude mixture.

Q3: How can I safely handle the purified, air-sensitive trimesitylgallium after sublimation?

A3: As trimesitylgallium is highly air- and moisture-sensitive, all post-sublimation handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3][4][5][6] Allow the sublimation apparatus to cool completely to room temperature before backfilling with an inert gas like argon or nitrogen. The purified crystals can then be scraped from the cold finger inside a glovebox and transferred to a suitable storage container.

Q4: What are the likely impurities in my crude trimesitylgallium, and can they be removed by sublimation?

A4: Crude trimesitylgallium synthesized via the Grignard reaction may contain several impurities:

  • Unreacted Starting Materials: Mesityl bromide and gallium trichloride.

  • Grignard Reagent Byproducts: Bimesityl (from the coupling of two mesityl groups) and magnesium salts.[2]

  • Solvent Residues: Diethyl ether or THF.

Sublimation is effective at removing non-volatile impurities like magnesium salts. Solvents can be removed by drying the crude product under vacuum prior to sublimation. Bimesityl may co-sublime to some extent depending on its vapor pressure under the sublimation conditions. Careful fractional sublimation, where the temperature is increased slowly, may help to separate compounds with different volatilities.

Q5: What are the key safety precautions to take during the vacuum sublimation of trimesitylgallium?

A5:

  • Inert Atmosphere: Trimesitylgallium is air-sensitive and potentially pyrophoric. All manipulations should be carried out under an inert atmosphere.[7][8][9][10][11]

  • Proper Glassware: Use glassware that is free of cracks and stars, as the process involves both vacuum and heating. Ensure all ground glass joints are properly sealed.

  • Controlled Heating: Avoid rapid heating to prevent thermal shock to the glassware and uncontrolled decomposition of the compound.

  • Safe Handling of Pyrophoric Residues: The residue remaining after sublimation may still be pyrophoric. It should be quenched carefully under an inert atmosphere before disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

Visualizing the Process

Experimental Workflow for Vacuum Sublimation

G cluster_prep Preparation cluster_sublimation Sublimation cluster_collection Product Collection prep1 Dry crude trimesitylgallium under high vacuum prep2 Assemble sublimation apparatus under inert atmosphere prep1->prep2 prep3 Load crude material into the sublimator prep2->prep3 sub1 Evacuate the apparatus to high vacuum prep3->sub1 sub2 Initiate cooling of the cold finger sub1->sub2 sub3 Gradually heat the crude material (160-175°C) sub2->sub3 sub4 Monitor for crystal growth on the cold finger sub3->sub4 col1 Cool apparatus to room temperature sub4->col1 col2 Backfill with inert gas col1->col2 col3 Transfer to glovebox col2->col3 col4 Scrape purified crystals from cold finger col3->col4

Caption: A step-by-step workflow for the vacuum sublimation of trimesitylgallium.

Troubleshooting Logic Diagram

G cluster_yield cluster_purity cluster_charring start Sublimation Issue? issue1 Low/No Yield start->issue1 issue2 Oily/Impure Product start->issue2 issue3 Charring start->issue3 cause1a Inadequate Vacuum? issue1->cause1a cause1b Incorrect Temperature? issue1->cause1b cause2a Volatile Impurities? issue2->cause2a cause2b Thermal Decomposition? issue2->cause2b cause3a Overheating? issue3->cause3a cause3b Non-volatile Impurities? issue3->cause3b solution1a Check for leaks, improve pump performance cause1a->solution1a solution1b Gradually increase heat, ensure proper cooling cause1b->solution1b solution2a Thoroughly dry crude, perform pre-sublimation cause2a->solution2a solution2b Precise temperature control, use lowest effective temp. cause2b->solution2b solution3a Use sand bath, heat slowly cause3a->solution3a solution3b Consider pre-purification, fractional sublimation cause3b->solution3b

Caption: A troubleshooting decision tree for common sublimation problems.

References

  • C3. Safe Handling of Pyrophoric Materials. (n.d.). Columbia University Environmental Health & Safety. Retrieved from [Link]

  • Pyrophoric Materials: Safety and Best Practices. (2025, May 9). Aliantgroup. Retrieved from [Link]

  • Pyrophoric Materials. (2019, September 18). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]

  • Pyrophoric Materials. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Sublimation: Isolating the Purest Chemical Compounds. (2021, May 27). Adesis, Inc. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Thermal stability of β-Ga 2 O 3 in mixed flows of H 2 and N 2. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Investigation of the Thermal Decomposition of Triethylgallium Using in situ Raman Spectroscopy and DFT Calculations. (2015, May 15). ResearchGate. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation and Properties of ((Trimethylsilyl)-methyl)-gallium(III) Compounds. (n.d.). DTIC. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]

  • Sublime Precursors: How Modelling Organometallics at Surfaces Drives Innovation in Materials Processing. (2021, October 21). Schrödinger. Retrieved from [Link]

  • Purification By Sublimation. (2025, September 25). Innovation.world. Retrieved from [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). University of Münster. Retrieved from [Link]

  • Organomagnesium compounds (Grignard reagent-RMgX). (n.d.). Bethune College. Retrieved from [Link]

  • Thermal Decomposition of Gallium Nitrate Hydrate Ga(NO3)3·xH2O. (n.d.). ResearchGate. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III). (n.d.). DTIC. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of mesityl protons in Trimesitylgallium

Publish Comparison Guide: H NMR of Trimesitylgallium ( )

Executive Summary

Trimesitylgallium (


)

Key Differentiator: Unlike free mesitylene, where all methyl protons are chemically equivalent,

two distinct methyl signals
Spectral Architecture of

The



2:6:3 integration pattern
Chemical Shift Data (

, 298 K)
Proton EnvironmentMultiplicityIntegration (Relative)Chemical Shift (

, ppm)
Assignment
Aromatic H Singlet (s)2H (6H total)6.75 meta-H
Ortho-Methyl Singlet (s)6H (18H total)2.22 - 2.45 *ortho-Me
Para-Methyl Singlet (s)3H (9H total)2.13 para-Me

*Note: The ortho-methyl shift is sensitive to concentration and temperature due to steric crowding around the Ga center.

Spectral Logic & Assignment
  • Desymmetrization: Coordination to Gallium breaks the

    
     symmetry of the free mesityl ligand. The ortho-methyl groups are proximal to the metal center, experiencing a different magnetic environment (shielding/deshielding cone) compared to the distal para-methyl group.
    
  • Integration Ratio: The 18:9 ratio (reduced to 2:1) between ortho and para methyls is the diagnostic fingerprint for the formation of the

    
     species.
    
  • Line Broadening: In coordinating solvents (e.g., THF-

    
    ) or at low temperatures, the ortho-methyl signal may broaden due to restricted rotation of the bulky mesityl propeller blades.
    
Comparative Analysis: vs. Alternatives

The following table contrasts


FeatureTrimesitylgallium (

)
Trimesitylaluminum (

)
Free Mesitylene (

)
Methyl Signals Two (2:1 ratio)Two (2:1 ratio)One (All equivalent)

ortho-Me
~2.30 ppm~2.22 ppmN/A (2.26 ppm avg)

para-Me
~2.13 ppm~2.16 ppmN/A (2.26 ppm avg)

meta-H
6.75 ppm6.78 ppm6.78 ppm
Solvent Sensitivity High (Forms adducts)Very High (Forms adducts)Low
State Monomeric (in solution)Monomeric (in solution)Liquid

Mechanistic Insight:

  • Shielding Trend: The para-methyl protons in

    
     are typically shielded (shifted upfield) relative to free mesitylene (2.13 vs 2.26 ppm) due to the electron-donating induction of the metal center into the 
    
    
    -system.
  • Steric Shift: The ortho-methyl protons often appear downfield of the para-methyls due to the "ring current" effect of adjacent mesityl rings in the propeller arrangement.

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid hydrolysis artifacts (which produce distinct hydroxo-species), follow this strict protocol.

Step 1: Inert Atmosphere Handling

  • Requirement: All manipulations must occur in an Argon or Nitrogen-filled glovebox (

    
     ppm).
    
  • Rationale:

    
     is moisture-sensitive. Hydrolysis yields 
    
    
    , which shows a complex multiplet pattern in the aromatic region.

Step 2: Solvent Selection

  • Preferred: Benzene-

    
     (
    
    
    ) or Toluene-
    
    
    .[1]
  • Avoid: Chloroform-

    
     (
    
    
    ) unless strictly anhydrous and acid-free, as trace DCl can cleave the Ga-C bond.
  • Note: THF-

    
     will coordinate to the Ga center, causing a significant shift in the ortho-methyl resonance due to the formation of the 
    
    
    adduct.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. The methyl protons have long 
    
    
    relaxation times; insufficient delay will skew integration ratios (making the 18H signal appear smaller than it is).
  • Scans: 16-32 scans are sufficient for concentrations >10 mM.

Structural Visualization & Logic Pathway

The following diagram illustrates the logical flow for identifying

GStartCrude Product SpectrumCheckMethylCheck Methyl Region(2.0 - 2.5 ppm)Start->CheckMethylOneSignalSingle Singlet?CheckMethyl->OneSignalOnly 1 PeakTwoSignalsTwo Singlets?CheckMethyl->TwoSignalsDistinct PeaksFreeMesFree Mesitylene(No Metal Coordination)OneSignal->FreeMesCheckRatioCheck Integration Ratio(Ortho : Para)TwoSignals->CheckRatioRatio21Ratio ~ 2:1(18H : 9H)CheckRatio->Ratio21RatioOtherRatio != 2:1CheckRatio->RatioOtherConfirmCONFIRMED:Trimesitylgallium (Mes3Ga)Ratio21->ConfirmImpurityImpurity / Hydrolysis(e.g., Mes2GaOH)RatioOther->Impurity

Caption: Logic flow for validating Trimesitylgallium synthesis via

References
  • Beachley, O. T.; Churchill, M. R.; Pazik, J. C.; Ziller, J. W. "Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III)." Organometallics1986 , 5(9), 1814–1817.

  • Storre, J.; Klemp, A.; Roesky, H. W.; Schmidt, H. G.; Noltemeyer, M.; Fleischer, R.; Stalke, D. "Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway." Journal of the American Chemical Society1996 , 118(6), 1380–1386.

  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29(9), 2176–2179.[2]

Comparative Guide: X-ray Crystallographic Profile of Trimesitylgallium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth crystallographic analysis of Trimesitylgallium (


), contrasting its structural parameters with its Group 13 congener, Trimesitylaluminum (

). It is designed for researchers in organometallic synthesis and structural chemistry.

Executive Summary: The Steric Imperative

Trimesitylgallium (


, where 

) represents a benchmark in organometallic structural chemistry. Unlike the lighter alkylgalliums (e.g.,

) which are pyrophoric liquids or low-melting solids often susceptible to dimerization or adduct formation,

is a monomeric, air-stable solid.

The crystallographic data reveals the "propeller-like" arrangement of the mesityl groups, a structural motif that imposes severe steric shielding on the Gallium center. This guide compares


 directly with 

to highlight the "isostructural" phenomenon driven by the dominance of the bulky ligands over the central metal's radius.

Crystallographic Data Profile

The following data is derived from single-crystal X-ray diffraction studies performed at low temperatures to minimize thermal motion of the methyl groups.

Comparative Unit Cell Parameters

The most striking feature of the


 structure is its isomorphism with 

. Despite the difference in atomic radius between Al (

Å) and Ga (

Å, paradoxical contraction due to d-block contraction), the unit cell dimensions are nearly identical.
ParameterTrimesitylgallium (

)
Trimesitylaluminum (

)
Structural Implication
Crystal System TrigonalTrigonalHigh symmetry packing
Space Group

(No. 147)

(No. 147)
Centrosymmetric
Unit Cell


Å

Å
Lateral packing is ligand-dominated
Unit Cell


Å

Å
Vertical stacking axis
Volume (

)

Å


Å


difference

(Units/Cell)
22Efficient packing
M-C Bond Length

Å

Å
Ga-C is slightly shorter than Al-C
C-M-C Angle


Perfectly Trigonal Planar

Key Insight: The


 axes are identical within error, while the 

axis varies slightly. This confirms that the lateral spacing in the crystal lattice is dictated entirely by the inter-ligand contact of the mesityl methyl groups, not the metal center size.

Structural Analysis & Performance Implications

The Propeller Conformation

In the solid state,


 adopts a 

symmetric propeller shape. The mesityl rings are twisted out of the coordination plane to relieve steric strain between the ortho-methyl groups and the metal center.
  • Twist Angle:

    
     relative to the 
    
    
    
    plane.
  • Performance Impact: This twist creates a "protective cage" around the empty

    
     orbital of the Gallium. While 
    
    
    
    remains a Lewis acid, it is significantly more selective than unhindered analogs (e.g.,
    
    
    ), resisting complexation with weak Lewis bases.
Monomeric Nature

Unlike


 or 

,

does not dimerize.
  • Cause: The ortho-methyl groups physically block the formation of electron-deficient bridging bonds (3-center-2-electron bonds).

  • Benefit: This ensures predictable stoichiometry in reaction mixtures, as the active species is always the monomer.

Experimental Protocol: Synthesis & Crystallization

To obtain X-ray quality crystals of


, a rigorous anaerobic workflow is required. The following protocol ensures high purity and optimal crystal growth.
Step-by-Step Methodology
  • Ligand Preparation (Grignard Generation):

    • Charge a flame-dried Schlenk flask with Mg turnings (

      
       eq) and anhydrous THF.
      
    • Add Bromomesitylene (

      
       eq) dropwise. Initiate with a crystal of 
      
      
      
      if necessary.
    • Reflux for 2 hours to ensure complete formation of

      
      .
      
  • Metallation:

    • Cool the Grignard solution to

      
      C.
      
    • Add

      
       (
      
      
      
      eq) dissolved in hexane slowly via cannula. The reaction is exothermic.
    • Critical Step: Reflux the mixture for 16 hours. The extended reflux is necessary to overcome the steric barrier of attaching the third mesityl group.

  • Work-up (Dioxane Shift):

    • Add 1,4-dioxane to the mixture to precipitate magnesium salts (

      
      ).
      
    • Filter the slurry through Celite under Argon.

    • Remove solvent in vacuo to yield a crude white solid.

  • Crystallization (Sublimation & Recrystallization):

    • Purification: Sublime the crude solid at

      
      C under high vacuum (
      
      
      
      Torr). This removes trace mono- and bis-mesityl species.
    • Crystal Growth: Dissolve the sublimate in minimal boiling pentane. Allow to cool slowly to room temperature, then place in a

      
      C freezer.
      
    • Result: Large, colorless hexagonal prisms suitable for X-ray diffraction.

Visualizations

Figure 1: Synthesis to Structure Workflow

G Start Precursors (MesBr + Mg + GaCl3) Grignard Grignard Formation (MesMgBr in THF) Start->Grignard Activation Reaction Metallation Reflux (16h, THF/Hexane) Grignard->Reaction + GaCl3 Workup Dioxane Precipitation & Filtration Reaction->Workup Salt Removal Crude Crude Mes3Ga Workup->Crude Solvent Strip Purification Vacuum Sublimation (160°C) Crude->Purification Isolate Monomer Cryst Crystallization (Pentane, -20°C) Purification->Cryst Growth XRay X-Ray Diffraction (P-3 Space Group) Cryst->XRay Analysis

Caption: Operational workflow for the synthesis and structural validation of Trimesitylgallium.

Figure 2: Steric Logic of the Unit Cell

Struct cluster_iso Isostructural Effect Ligand Bulky Mesityl Ligand (Ortho-Methyls) Twist Propeller Twist (55° Rotation) Ligand->Twist Forces Rotation Metal Ga(III) Center (Small Radius) Metal->Twist Coordination Packing Lattice Packing (Ligand-Ligand Contact) Twist->Packing Defines Exterior Shape Shielding Steric Shielding (No Dimerization) Twist->Shielding Protects p-orbital Cell Unit Cell Dimensions (Identical to Al analog) Packing->Cell Determines a, c axes

Caption: Causal relationship showing how ligand steric bulk overrides metal radius to dictate unit cell parameters.

References

  • Beachley, O. T., Churchill, M. R., Pazik, J. C., & Ziller, J. W. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics, 5(9), 1814–1817.

  • Storre, J., Klemp, A., Roesky, H. W., Schmidt, H. G., Noltemeyer, M., & Fleischer, R. (1996). Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway. Journal of the American Chemical Society, 118(6), 1380–1386.

  • Jerius, J. J., Hahn, J. M., Rahman, A. F. M. M., Mols, O., & Oliver, J. P. (1986). Structure of trimesitylaluminum.[1] Organometallics, 5(9), 1812–1814.

  • Blount, J. F., Finocchiaro, P., Gust, D., & Mislow, K. (1973). Crystal and molecular structure of trimesitylborane. Journal of the American Chemical Society, 95(21), 7019–7029.

Sources

Trimesitylgallium vs Trimethylgallium volatility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Volatility and Stability of Trimesitylgallium and Trimethylgallium

For researchers and scientists in materials science and drug development, the selection of organometallic precursors is a critical decision that dictates the success of synthetic and deposition processes. Among the vast array of organogallium compounds, trimethylgallium (TMGa) is a cornerstone precursor, especially in the semiconductor industry. However, its extreme reactivity necessitates a deep understanding of its properties and handling requirements. In contrast, trimesitylgallium (GaMes₃), a sterically encumbered analogue, offers a different profile of stability and reactivity.

This guide provides an in-depth, objective comparison of the volatility and stability of trimesitylgallium versus trimethylgallium. We will explore the fundamental chemical principles governing their behavior, present supporting experimental data, and provide detailed protocols for their handling and synthesis, empowering researchers to make informed decisions for their specific applications.

The Decisive Role of Molecular Structure: Steric Hindrance

The profound differences in the properties of Trimethylgallium (TMGa) and Trimesitylgallium (GaMes₃) originate from their molecular architecture. TMGa is a small, planar molecule with a gallium center bonded to three methyl groups.[1] This compact structure allows other molecules to easily approach the electron-deficient gallium atom.

In stark contrast, GaMes₃ features three bulky mesityl (2,4,6-trimethylphenyl) groups. These groups act as formidable shields around the central gallium atom. This phenomenon, known as steric hindrance , is the spatial congestion caused by bulky chemical groups that physically obstruct reaction pathways.[2][3] The methyl groups on the ortho positions of the phenyl rings in GaMes₃ are particularly effective at blocking access to the gallium center, fundamentally altering the compound's reactivity and intermolecular interactions.[4][5]

Caption: Structural comparison highlighting the accessible gallium in TMGa versus the sterically shielded gallium in GaMes₃.

A Tale of Two Volatilities

Volatility, the tendency of a substance to vaporize, is a critical parameter for precursors used in Metal-Organic Chemical Vapor Deposition (MOCVD), as it determines the efficiency of material transport to the substrate.[6][7] The physical properties of TMGa and GaMes₃ lead to dramatically different volatilities.

PropertyTrimethylgallium (TMGa)Trimesitylgallium (GaMes₃)Rationale for Difference
Molecular Weight 114.83 g/mol [8]427.3 g/mol [5]GaMes₃ is significantly heavier due to the large mesityl ligands.
Physical State (RT) Colorless Liquid[9]Crystalline Solid[4]Stronger intermolecular forces (van der Waals) in solid GaMes₃ require more energy to overcome.
Boiling Point 56 °C[7][9][10]Not applicable (decomposes)TMGa's weak intermolecular forces allow it to boil at a low temperature.
Vapor Pressure High (e.g., 144.5 torr at 15 °C)[9][10]Very LowThe high vapor pressure of TMGa makes it highly volatile, ideal for vapor-phase delivery.

Analysis: Trimethylgallium is a highly volatile liquid.[9] Its low molecular weight and weak intermolecular forces allow it to be easily transported in a carrier gas, a fundamental requirement for its widespread use in MOCVD to grow semiconductor thin films like Gallium Nitride (GaN).[11] Conversely, Trimesitylgallium is a solid with very low volatility due to its large mass and greater surface area, which increase the strength of intermolecular van der Waals forces. This property renders it unsuitable for conventional MOCVD applications.

Dissecting Stability: Thermal and Chemical Reactivity

The stability of a precursor impacts its storage, handling, and decomposition characteristics during a reaction. Here, the steric shielding of GaMes₃ affords it a remarkable advantage in chemical stability over the highly reactive TMGa.

Chemical Stability: Reactivity with Air and Water

Trimethylgallium is notoriously pyrophoric, igniting spontaneously upon exposure to air, and it reacts violently with water.[8][10][12] This extreme reactivity stems from the highly polar Gallium-Carbon bond and the kinetic accessibility of the gallium center, which readily interacts with oxygen and protic sources.

Trimesitylgallium, by contrast, exhibits significantly enhanced chemical stability. The bulky mesityl groups provide a protective sphere around the gallium atom, physically blocking the approach of atmospheric oxygen and moisture.[3][13] While it will still react, the reaction is far more controlled. For instance, its hydrolysis can be monitored by NMR spectroscopy, proceeding through observable intermediates like a water adduct, a stark contrast to the violent and instantaneous reaction of TMGa.[14]

Stability ParameterTrimethylgallium (TMGa)Trimesitylgallium (GaMes₃)
Pyrophoricity Yes, ignites spontaneously in air[7][10]No, significantly more air-stable
Reactivity with Water Reacts violently[9][12]Reacts controllably[14]
Thermal Stability and Decomposition

The thermal decomposition behavior is crucial for applications like MOCVD, where precursors are heated to deposit a solid film.

  • Trimethylgallium (TMGa): In an inert atmosphere, TMGa is stable, but it begins to decompose at temperatures around 480°C.[15] The decomposition mechanism involves the sequential breaking of the Ga-C bonds, releasing methyl radicals to form primarily methane and ethane, leaving behind elemental gallium.[16]

  • Trimesitylgallium (GaMes₃): The strong Ga-C bonds, further protected by steric bulk, confer high thermal stability. While a precise decomposition temperature is not as commonly cited as for TMGa, the compound is stable enough to be synthesized in refluxing benzene.[4] The steric hindrance slows down the bond-breaking processes that lead to decomposition.

G cluster_TMGa TMGa Decomposition cluster_GaMes GaMes₃ Stability TMGa Ga(CH₃)₃ Decomp1 - CH₃• TMGa->Decomp1 GaMe2 Ga(CH₃)₂ Decomp1->GaMe2 Products1 Methane, Ethane Decomp1->Products1 Decomp2 - CH₃• GaMe2->Decomp2 GaMe1 GaCH₃ Decomp2->GaMe1 Decomp2->Products1 Decomp3 - CH₃• GaMe1->Decomp3 Ga_final Ga (solid) Decomp3->Ga_final Decomp3->Products1 GaMes Ga(Mesityl)₃ Stable Thermally & Chemically Stable (due to steric hindrance) GaMes->Stable

Caption: Simplified decomposition pathway of TMGa versus the enhanced stability of GaMes₃.

Experimental Protocols

The starkly different properties of these two compounds necessitate distinct handling and synthesis procedures.

Protocol: Safe Handling and Storage of Trimethylgallium

Causality: The pyrophoric and water-reactive nature of TMGa mandates the strict exclusion of air and moisture. This protocol utilizes inert atmosphere techniques to prevent ignition and uncontrolled reactions.

Methodology:

  • Inert Atmosphere: All manipulations must be performed inside a glovebox with a continuously purified nitrogen or argon atmosphere (<1 ppm O₂, <1 ppm H₂O) or using established Schlenk line techniques.[17]

  • Personal Protective Equipment (PPE): Wear flame-retardant laboratory coat, safety glasses with side shields, and appropriate gloves (e.g., nitrile).

  • Glassware: All glassware must be rigorously dried in an oven (>120°C) for several hours and cooled under vacuum or a stream of inert gas immediately before use.

  • Solvent Transfer: Use cannulas or gas-tight syringes for transferring TMGa or its solutions. Never pour in open air. Solvents must be anhydrous.

  • Storage: Store in a tightly sealed, dedicated container (e.g., a stainless steel bubbler or a Schlenk flask) in a cool, dry, well-ventilated area away from heat and ignition sources, clearly labeled as "Pyrophoric".[17]

  • Quenching/Disposal: Small residual amounts can be quenched by slow, dropwise addition of a non-reactive, high-boiling point alcohol like isopropanol, diluted with an inert solvent like hexane, under an inert atmosphere and with cooling. This must be done by trained personnel.

Protocol: Synthesis of Trimesitylgallium

Causality: This synthesis relies on a standard organometallic transmetalation reaction using a Grignard reagent. The procedure is adapted from the work of Beachley et al. and demonstrates the creation of the sterically hindered compound.[4]

Methodology:

  • Prepare Grignard Reagent: In an oven-dried, three-neck flask under an argon atmosphere, combine magnesium turnings and a crystal of iodine. Slowly add a solution of 2-bromomesitylene in anhydrous tetrahydrofuran (THF) to initiate the formation of mesitylmagnesium bromide.

  • Reaction Setup: In a separate oven-dried Schlenk flask, prepare a slurry of anhydrous gallium(III) chloride (GaCl₃) in anhydrous diethyl ether. Cool this slurry to -78°C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared mesitylmagnesium bromide solution to the cold GaCl₃ slurry via cannula transfer with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored for the disappearance of GaCl₃.

  • Workup: The reaction mixture is filtered under inert atmosphere to remove magnesium salts. The solvent is then removed from the filtrate under vacuum.

  • Purification: The resulting solid is recrystallized from a minimal amount of pentane at low temperature (-10°C) to yield crystalline trimesitylgallium.[4] The product should be characterized by ¹H NMR and elemental analysis.

G cluster_workflow Synthesis Workflow for Trimesitylgallium start Prepare Mesitylmagnesium Bromide (Grignard) step2 Prepare GaCl₃ Slurry in Diethyl Ether (-78°C) start->step2 step3 Slowly Add Grignard to GaCl₃ Slurry step2->step3 step4 Warm to Room Temp & Stir Overnight step3->step4 step5 Filter to Remove Salts & Remove Solvent step4->step5 end Recrystallize from Pentane to Obtain Pure GaMes₃ step5->end

Caption: Step-by-step workflow for the laboratory synthesis of Trimesitylgallium.

Conclusion

The comparison between trimethylgallium and trimesitylgallium is a classic illustration of how steric effects can fundamentally dictate the properties of a molecule.

  • Trimethylgallium is the quintessential MOCVD precursor: its small size leads to high volatility and high reactivity, properties that are essential for efficient vapor-phase deposition but demand stringent safety protocols.

  • Trimesitylgallium is its antithesis: its bulky ligands render it a non-volatile solid with greatly enhanced chemical and thermal stability. This stability makes it less suitable for MOCVD but provides a valuable platform for studying fundamental organogallium chemistry, developing catalysts where controlled reactivity is needed, or synthesizing novel materials under solution-phase conditions.

The choice between these two reagents is therefore not a matter of which is "better," but which is appropriate for the task at hand. For researchers in the semiconductor field, TMGa remains indispensable. For synthetic organometallic chemists or those exploring novel reaction pathways, the stability and unique reactivity profile of GaMes₃ offer a compelling alternative.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15051, Trimethylgallium. Retrieved from [Link]

  • University of Bristol. (2023, February). Trimethylgallium - Molecule of the Month. Retrieved from [Link]

  • Gelest, Inc. (2017, August 2). TRIMETHYLGALLIUM - Safety Data Sheet. Retrieved from [Link]

  • PentaPro Materials. (n.d.). Trimethylgallium. Retrieved from [Link]

  • Haz-Map. (n.d.). Trimethylgallium - Hazardous Agents. Retrieved from [Link]

  • Beachley, O. T., Jr., Churchill, M. R., Pazik, J. C., & Ziller, J. W. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics, 5(9), 1814–1817. Retrieved from [Link]

  • CHEM 221 - Inorganic Chemistry. (n.d.). FACTORS AFFECTING STABILITY OF COMPLEXES. Retrieved from [Link]

  • Starowieyski, K. B. (2000). Synthesis and purification of trimethylgallium for MOCVD: Molecular structure of (KF)4·4(Me3Ga). Applied Organometallic Chemistry, 14(10), 616-622. Retrieved from [Link]

  • Vantomme, A., et al. (2008). Mass-spectrometric monitoring of the thermally induced decomposition of trimethylgallium, tris(tert-butyl)gallium, and triethylantimony at low pressure conditions. Journal of the American Society for Mass Spectrometry, 19(7), 947-54. Retrieved from [Link]

  • Grokipedia. (n.d.). Trimethylgallium. Retrieved from [Link]

  • Beachley, O. T., Jr., Churchill, M. R., Pazik, J. C., & Ziller, J. W. (1986). Synthesis, Characterization, and Crystal and Molecular Structure of Trimesitylgallium(III). DTIC. Retrieved from [Link]

  • Lee, H. W., et al. (2021). High Thermal Stability of κ-Ga2O3 Grown by MOCVD. Materials, 14(8), 2013. Retrieved from [Link]

  • Mountziaris, T. J., et al. (2015). Investigation of the Thermal Decomposition of Triethylgallium Using in situ Raman Spectroscopy and DFT Calculations. ResearchGate. Retrieved from [Link]

  • Beachley, O. T., Jr., et al. (1986). Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III). Organometallics. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]

  • Fikri, M., Makeich, A., & Entel, P. (2008). Thermal decomposition of trimethylgallium Ga(CH3)3: a shock-tube study and first-principles calculations. Semantic Scholar. Retrieved from [Link]

  • Schulz, S., et al. (2000). Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway. Journal of the American Chemical Society, 122(38), 9372-9379. Retrieved from [Link]

  • ACS Publications. (n.d.). Tetraneophyltin and Its Derivatives: The Effects of Steric Hindrance in Organotin Chemistry. Retrieved from [Link]

  • Pazik, J. C., George, C., & Berry, A. (1991). Organometallic chemical vapor deposition of III/V compound semiconductors with novel organometallic precursors. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylgallium. Retrieved from [Link]

  • Timoshkin, A. Y., & Su, M. D. (2001). DFT Modeling of Chemical Vapor Deposition of GaN from Organogallium Precursors. 1. Thermodynamics of Elimination Reactions. The Journal of Physical Chemistry A, 105(16), 4133-4143. Retrieved from [Link]

  • Girolami Group, University of Illinois. (2022, December 9). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes. Retrieved from [Link]

  • SlideShare. (n.d.). steric effect.pptx. Retrieved from [Link]

  • arXiv.org. (n.d.). Laser-Assisted Metalorganic Chemical Vapor Deposition of GaN. Retrieved from [Link]

  • Saxler, A., et al. (1997). Comparison of trimethylgallium and triethylgallium for the growth of GaN. Zenodo. Retrieved from [Link]

  • MDPI. (2025, October 27). Green Synthesis of Gallium-Based Metal-Organic Frameworks with Antibacterial Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Gallium Nitrate Hydrate Ga(NO3)3·xH2O. Retrieved from [Link]

  • Semiconductor Today. (2025, January 9). Fast gallium oxide MOCVD growth. Retrieved from [Link]

  • MDPI. (2018, July 3). Thermal Decomposition of Kraft Lignin under Gas Atmospheres of Argon, Hydrogen, and Carbon Dioxide. Retrieved from [Link]

Sources

Spectroscopic Fingerprinting of Trimesitylgallium (GaMes₃): A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimesitylgallium (GaMes₃) is a sterically crowded organometallic compound utilized as a precursor in metal-organic chemical vapor deposition (MOCVD) and as a specialized Lewis acid in catalysis. Its utility stems from the bulky mesityl (2,4,6-trimethylphenyl) ligands, which stabilize the monomeric form against dimerization—a common issue with less bulky analogs like trimethylgallium.

This guide provides a technical breakdown of the infrared (IR) spectroscopy characteristic bands of Ga-C bonds in GaMes₃. It compares these spectral signatures against key alternatives (lighter/heavier group 13 congeners and free ligands) to enable precise structural identification and purity assessment.

Part 1: The Spectral Fingerprint of GaMes₃

The IR spectrum of GaMes₃ is dominated by the internal vibrations of the mesityl rings, but the critical diagnostic information lies in the low-frequency region where the Metal-Carbon (Ga-C) vibrations occur.

Characteristic Bands Table

The following data is derived from the structural characterization by Beachley et al. (Organometallics, 1986).

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
2850 - 3000 StrongC-H Stretch (

)
Low. Characteristic of all methyl-substituted aromatics.
1600 MediumC=C Ring StretchLow. Typical aromatic signature.[1]
843 Very StrongC-H Out-of-Plane WagMedium. Indicates 1,3,5-substitution pattern of the mesityl group.
580 MediumGa-C / Ring DeformationHigh. Coupled mode specific to Ga-Mes interaction.
558 MediumGa-C / Ring DeformationHigh. Coupled mode.
540 Strong

(Ga-C)
CRITICAL. The primary identifier for the Ga-C bond.
338 Very Strong

(Ga-C₃) / Ring Tilt
High. Confirms monomeric trigonal planar geometry.
The "Fingerprint" Analysis[1]
  • The Ga-C Stretch (540 cm⁻¹): Unlike lighter alkyls (e.g., GaMe₃ at ~570 cm⁻¹), the bulky mesityl group shifts the asymmetric stretch to 540 cm⁻¹ . This band is sharp and strong, making it the primary marker for successful synthesis.

  • Monomeric Signature: The absence of broad bands in the 400–500 cm⁻¹ region (often associated with bridging carbons in dimers) confirms that GaMes₃ exists as a monomer, stabilized by the steric bulk of the ortho-methyl groups.

Part 2: Comparative Analysis (Alternatives)

To validate the identity of GaMes₃, it must be distinguished from its Group 13 analogs (AlMes₃, InMes₃) and the free ligand (Mesitylene) which may be present as an impurity.

Periodic Trends: Al vs. Ga vs. In

The frequency of the metal-carbon stretch (


) is inversely proportional to the reduced mass of the system (

) and the bond length. As you move down the group, the metal mass increases and the bond weakens, shifting the band to lower wavenumbers.
CompoundMetal Mass (amu)

(M-C) (cm⁻¹)
Spectral ShiftInterpretation
AlMes₃ 26.98~600 - 650 Blue-shiftedStronger, shorter Al-C bond; lighter metal.
GaMes₃ 69.72540 Reference Distinct "middle" frequency.
InMes₃ 114.82~480 - 500 Red-shiftedWeaker, longer In-C bond; heavier metal.

Application: If your spectrum shows a strong band >600 cm⁻¹, your sample may contain Aluminum contamination (common if AlMes₃ was used as a transmetallating agent). If the band is <500 cm⁻¹, Indium contamination or hydrolysis products may be present.

Purity Check: GaMes₃ vs. Free Mesitylene

Free mesitylene (1,3,5-trimethylbenzene) is a common impurity if the isolation drying step is incomplete.

FeatureGaMes₃ (Complexed)Mesitylene (Free Ligand)
Ring Breathing Mode ~843 cm⁻¹ (Shifted)~835 cm⁻¹
Ga-C Stretch 540 cm⁻¹ (Strong) Absent
Physical State Solid (White crystals)Liquid (b.p. 164°C)

Part 3: Experimental Protocol & Validation

Sample Preparation (Inert Atmosphere)

GaMes₃ is air- and moisture-sensitive. Hydrolysis leads to the formation of (Mes₂GaOH)₂, which destroys the monomeric Ga-C signature.

Protocol:

  • Atmosphere: All handling must occur in a glovebox under Argon or Nitrogen (< 0.5 ppm O₂/H₂O).

  • Matrix: Use Nujol (mineral oil) for mull preparation. KBr pellets are discouraged due to potential moisture in the salt lattice; CsI plates are preferred for their wider spectral window (down to 200 cm⁻¹).

  • Loading: Sandwich the mull between CsI plates and seal with tape before removing from the glovebox.

Workflow Visualization

GaMes3_Characterization Synth Synthesis (GaCl3 + 3MesMgBr) Isol Isolation (Recrystallization in Pentane) Synth->Isol Yields White Solid Prep Sample Prep (Nujol Mull / Inert Gas) Isol->Prep Strict Anaerobic FTIR FT-IR Acquisition (4000 - 200 cm⁻¹) Prep->FTIR CsI Windows Analysis Spectral Analysis FTIR->Analysis Data Processing Check540 Peak at 540 cm⁻¹? Analysis->Check540 CheckOH Broad band 3400 cm⁻¹? Analysis->CheckOH Confirm GaMes3 Confirm GaMes3 Check540->Confirm GaMes3 Yes Check Al/In Check Al/In Check540->Check Al/In No (Shifted) Hydrolysis\n(Sample Ruined) Hydrolysis (Sample Ruined) CheckOH->Hydrolysis\n(Sample Ruined) Yes High Purity High Purity CheckOH->High Purity No

Figure 1: Workflow for the synthesis, isolation, and spectroscopic validation of GaMes₃. Note the critical decision points based on the 540 cm⁻¹ marker and OH hydrolysis bands.

References

  • Beachley, O. T., et al. (1986). "Synthesis, characterization, and crystal and molecular structure of trimesitylgallium(III)." Organometallics, 5(9), 1814–1817.

  • Storre, J., et al. (1996). "Hydrolysis of Trimesitylgallium and Trimesitylaluminum: Structures Along a Reaction Pathway." Journal of the American Chemical Society, 118(9), 2063.

  • NIST Mass Spectrometry Data Center. "Infrared Spectra of Trimethylgallium (Analog Comparison)."

  • Weidlein, J., et al. (1981). Vibrational Spectra of Organometallic Compounds. Springer-Verlag. (Standard reference for Group 13 trends).

Sources

Safety Operating Guide

Mastering the Zone: A Guide to Personal Protective Equipment for Handling Trimesitylgallium

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research, navigating the complexities of novel chemical compounds is a daily reality. Among these, organometallic reagents like Trimesitylgallium present unique handling challenges due to their inherent reactivity. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers and the integrity of their experiments. Here, we move beyond a simple checklist, offering a framework for a comprehensive safety culture when working with pyrophoric materials.

Trimesitylgallium, a powerful organogallium compound, is a valuable tool in synthetic chemistry. However, its utility is matched by its significant hazards. As a pyrophoric substance, it can ignite spontaneously upon contact with air.[1][2] Furthermore, it reacts violently with water, releasing flammable gases that can also ignite.[1][2] Direct contact with Trimesitylgallium can cause severe skin burns and eye damage.[1][2] A thorough understanding and meticulous implementation of appropriate PPE protocols are therefore not just recommended, but imperative.

The Foundation of Safety: A Multi-Layered PPE Approach

The safe handling of Trimesitylgallium necessitates a multi-layered approach to PPE, where each component serves a specific protective function. This "defense-in-depth" strategy is critical for mitigating the risks of fire, chemical burns, and exposure. The following table outlines the essential PPE for any work involving this reagent.

PPE ComponentSpecificationRationale
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex®)Provides a critical barrier against fire and chemical splash. Standard cotton or polyester lab coats are flammable and can melt, exacerbating injuries.[3][4][5]
Hand Protection Double-Gloving System: - Inner Glove: Nitrile - Outer Glove: Neoprene or other chemical-resistant, flame-retardant gloveThe inner nitrile glove offers dexterity and a preliminary chemical barrier. The outer glove provides robust protection against both chemical permeation and potential ignition.[3][4]
Eye and Face Protection Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against splashes and fumes. A face shield offers an additional layer of protection for the entire face from splashes and potential explosions.[3][4][5]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Additional Safety Shower and Eyewash StationMust be readily accessible and tested regularly. Immediate and prolonged flushing is critical in the event of skin or eye contact.[5]

Operational Protocol: Donning and Doffing PPE for Trimesitylgallium Handling

A disciplined and sequential approach to donning and doffing PPE is fundamental to preventing contamination and ensuring safety.

Donning Procedure:
  • Inspect All PPE: Before entering the designated work area, thoroughly inspect each piece of PPE for any signs of damage, such as tears, cracks, or degradation.

  • Don Inner Nitrile Gloves: Ensure a snug fit.

  • Don Flame-Resistant Lab Coat: Fasten all closures completely.

  • Don Chemical Splash Goggles: Adjust for a secure seal.

  • Don Face Shield: Position it to protect the entire face.

  • Don Outer Gloves: Ensure they completely cover the cuff of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Remove Outer Gloves: Peel them off from the cuff, turning them inside out to trap any contaminants.

  • Remove Face Shield: Handle by the headband, avoiding contact with the front surface.

  • Remove Flame-Resistant Lab Coat: Unfasten and roll it away from the body, keeping the contaminated outer surface contained.

  • Remove Goggles: Handle by the strap.

  • Remove Inner Nitrile Gloves: Follow the same procedure as for the outer gloves.

  • Wash Hands Thoroughly: Use soap and water.

Visualizing the Workflow: PPE Selection and Emergency Response

The following diagram illustrates the decision-making process for ensuring a safe working environment when handling Trimesitylgallium.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_emergency Emergency Response Prep Review Standard Operating Procedure (SOP) Hazard Identify Hazards: - Pyrophoric - Water-Reactive - Corrosive Prep->Hazard PPE_Select Select Required PPE Hazard->PPE_Select Don_PPE Don PPE in Correct Sequence PPE_Select->Don_PPE Handle Handle Trimesitylgallium in Inert Atmosphere (Glovebox or Schlenk Line) Don_PPE->Handle Doff_PPE Doff PPE in Designated Area Handle->Doff_PPE Spill Spill or Exposure Occurs Handle->Spill Alarm Activate Alarm & Alert Personnel Spill->Alarm Decontaminate Use Safety Shower/Eyewash Spill->Decontaminate Personnel Exposure Extinguish Use Class D Fire Extinguisher (Dry Powder, Soda Ash, Lime) Spill->Extinguish Fire Evacuate Evacuate Immediate Area Alarm->Evacuate

Caption: PPE selection and emergency response workflow for Trimesitylgallium.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, the potential for accidents exists. A well-rehearsed emergency plan is a critical component of a safe laboratory environment.

In Case of Skin Contact:
  • Immediately proceed to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[1]

  • Remove all contaminated clothing while under the shower.[1]

  • Seek immediate medical attention.

In Case of Eye Contact:
  • Immediately proceed to the nearest eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1]

  • Do not wear contact lenses when handling Trimesitylgallium.[1]

  • Seek immediate medical attention.

In Case of a Spill:
  • Alert all personnel in the immediate vicinity and evacuate the area.

  • If the spill ignites, use a Class D fire extinguisher (dry powder, soda ash, or lime). NEVER use water, foam, or halogenated extinguishers. [1]

  • The spill should only be cleaned up by trained personnel wearing appropriate PPE.

Disposal of Contaminated Materials:

All materials contaminated with Trimesitylgallium, including gloves, absorbent pads, and empty containers, are considered hazardous waste.

  • Quenching: Residual Trimesitylgallium should be carefully quenched by slowly adding an inert solvent such as heptane or toluene, followed by the very slow addition of a proton source like isopropanol, under an inert atmosphere. This process is highly exothermic and should only be performed by experienced personnel.

  • Collection: All quenched materials and contaminated solids should be collected in a designated, properly labeled hazardous waste container.[4][6]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.

By adhering to these rigorous PPE and safety protocols, researchers can confidently and safely unlock the synthetic potential of Trimesitylgallium, advancing scientific discovery while prioritizing personal and collective well-being.

References

  • Purdue University. (n.d.). Pyrophoric Materials. Environmental Health and Safety. Retrieved from [Link]

  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Environmental Health and Safety. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). C3. Safe Handling of Pyrophoric Materials. Environmental Health and Safety. Retrieved from [Link]

  • Epichem. (2000, March 13). MATERIAL SAFETY DATA SHEET: Trimethylgallium.
  • Columbia University. (n.d.). Emergency Spill Procedures. Research. Retrieved from [Link]

  • Drexel University. (2013, August 18). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • University of Utah. (n.d.). Pyrophoric Materials Guidelines. Chemistry Department. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
  • SDS Manager Inc. (n.d.). Trimethylgallium SDS. Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. (2008, March). Attachment I - Item 19 Emergency Procedure.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. Retrieved from [Link]

  • Rohm and Haas Electronic Materials LLC. (2015, April 20). SAFETY DATA SHEET: TRIETHYLGALLIUM OPTOGRADE™.
  • Sigma-Aldrich. (2009, August 3). Transferring Air-Sensitive Reagents.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Environmental Health & Safety. Retrieved from [Link]

  • ChemSupply Australia. (2023, November). SAFETY DATA SHEET.
  • University of New Hampshire. (n.d.). Emergency Procedures for Spills of Radioactive Materials. Research and Innovation. Retrieved from [Link]

Sources

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